2-(4-Methylpiperidin-1-yl)isonicotinic acid
Description
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-6-14(7-4-9)11-8-10(12(15)16)2-5-13-11/h2,5,8-9H,3-4,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXRGOWQZJYKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Substituted Isonicotinic Acid Derivatives: Molecular Weight, Formula, and Core Concepts for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid derivatives, particularly those substituted at the 2-position, represent a pivotal class of compounds in medicinal chemistry. Their significance is most notably highlighted by the long-standing use of isoniazid, a derivative of isonicotinic acid, as a primary treatment for tuberculosis (TB).[1] The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the need for novel antitubercular agents, driving further research into the synthesis and modification of this versatile scaffold.[1][2] This guide provides a comprehensive technical overview of 2-substituted isonicotinic acid derivatives, focusing on the fundamental principles of molecular weight and formula determination, alongside insights into their synthesis, mechanism of action, and analytical characterization.
I. Core Concepts: Molecular Weight and Formula
A thorough understanding of a molecule's weight and chemical formula is a foundational requirement in drug discovery and development. These parameters are crucial for reaction stoichiometry, analytical characterization, and pharmacokinetic modeling.
Calculating Molecular Weight
The molecular weight (MW), or molecular mass, of a compound is the sum of the atomic weights of all its constituent atoms.[3] The calculation is straightforward and follows a simple formula:
MW = Σ (Nn * MWn)
Where:
-
Nn = Number of atoms of element 'n' in the molecule
-
MWn = Atomic weight of element 'n' (obtained from the periodic table)[3]
For example, to calculate the molecular weight of the parent compound, isonicotinic acid (C₆H₅NO₂):[4][5][6]
-
Carbon (C): 6 atoms * 12.011 amu = 72.066 amu
-
Hydrogen (H): 5 atoms * 1.008 amu = 5.040 amu
-
Nitrogen (N): 1 atom * 14.007 amu = 14.007 amu
-
Oxygen (O): 2 atoms * 15.999 amu = 31.998 amu
Total Molecular Weight = 123.111 g/mol [4][5][6]
This principle can be applied to any 2-substituted isonicotinic acid derivative by accounting for the atoms in the substituent group.
Determining Molecular Formula
The molecular formula provides the exact number of atoms of each element in a molecule. While the formula of a novel synthesized derivative is initially theoretical, it is confirmed through various analytical techniques.
Key Analytical Techniques for Formula Confirmation:
-
Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound with high accuracy.[7] The molecular ion peak ([M]+) in the mass spectrum corresponds to the molecular weight of the compound.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in deducing the elemental composition.
-
Elemental Analysis: This technique determines the percentage composition of elements (typically C, H, N, S) in a sample. The experimental percentages are then compared with the theoretical percentages calculated from the proposed molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule, including the number and types of protons and carbon atoms.[8][9] This data is invaluable for confirming the arrangement of atoms and thus validating the molecular formula.
The following table provides the molecular formula and calculated molecular weight for isonicotinic acid and several of its 2-substituted derivatives.
| Compound Name | Substituent at C2 | Molecular Formula | Molecular Weight ( g/mol ) |
| Isonicotinic Acid | -H | C₆H₅NO₂ | 123.11 |
| 2-Aminoisonicotinic Acid | -NH₂ | C₆H₆N₂O₂ | 138.12 |
| 2-Chloroisonicotinic Acid Hydrazide | -Cl, -CONHNH₂ (at C4) | C₆H₆ClN₃O | 187.59 |
| Isonicotinic acid, 2-phenylethyl ester | -COOCH₂CH₂C₆H₅ | C₁₄H₁₃NO₂ | 227.26 |
This table presents a selection of derivatives to illustrate the impact of substitution on molecular formula and weight.
II. Synthesis of 2-Substituted Isonicotinic Acid Derivatives
The synthesis of these derivatives is a dynamic area of research, with various methods being developed to create diverse compound libraries for biological screening.
General Synthetic Strategies
A common and effective approach involves the modification of the isonicotinic acid core. For instance, the synthesis of isonicotinoyl hydrazones, a class of potent antitubercular agents, is a prevalent strategy.[1]
Another notable method is the one-pot synthesis of substituted 2-amino isonicotinic acids, which offers an efficient alternative to multi-step procedures.[10][11][12] This reaction utilizes 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride and proceeds through condensation, hydrolysis, and selective decarboxylation.[10][11]
Experimental Protocol: Synthesis of an Isonicotinoyl Hydrazone Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base derivative of isoniazid.[13]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Substituted aldehyde (e.g., 3-chlorobenzaldehyde)[14]
-
Ethanol
-
Catalyst (e.g., a few drops of 10% NaOH solution)[14]
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.01 mol) in an appropriate volume of ethanol.
-
In a separate flask, dissolve the substituted aldehyde (0.01 mol) in ethanol.
-
Add the aldehyde solution to the isoniazid solution with stirring.
-
Add a catalytic amount of the base.
-
Reflux the reaction mixture for 4-5 hours, monitoring the progress by thin-layer chromatography (TLC).[8][13]
-
Upon completion, cool the reaction mixture.
-
Filter the resulting precipitate, wash with cold water, and dry.[8][13]
-
Recrystallize the crude product from ethanol to obtain the purified hydrazone derivative.[13]
III. Mechanism of Action and Structure-Activity Relationship (SAR)
The biological activity of isonicotinic acid derivatives is intrinsically linked to their chemical structure. Understanding this relationship is paramount for the rational design of more effective and less toxic therapeutic agents.
Mechanism of Action of Isoniazid
Isoniazid itself is a prodrug, meaning it requires activation within the bacterial cell to exert its therapeutic effect.[15]
-
Activation: Inside Mycobacterium tuberculosis, isoniazid is activated by the catalase-peroxidase enzyme, KatG.[15]
-
Formation of the Active Form: This activation process converts isoniazid into a reactive species, likely an isonicotinic acyl radical.[16]
-
Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid then covalently binds with NADH to form an isoniazid-NAD adduct.[16] This complex targets and inhibits the enzyme InhA, an enoyl-acyl carrier protein reductase. InhA is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[17]
-
Bacterial Cell Death: Mycolic acids are essential, long-chain fatty acids that are unique and vital components of the mycobacterial cell wall.[17] By inhibiting their synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial death.
Key Structure-Activity Relationship (SAR) Observations
For isonicotinoyl hydrazones, several structural features have been identified as crucial for their antitubercular activity:
-
The Pyridine Ring: This is generally considered essential for activity. Modifications to this ring often result in a decrease or complete loss of antitubercular efficacy.[1]
-
The Hydrazone Linker (-C=N-NH-): This moiety is a critical pharmacophore.[1]
-
Substituents on the Aromatic/Heterocyclic Ring: The nature of the substituents on the aromatic or heterocyclic ring attached to the hydrazone linker can significantly modulate the compound's lipophilicity, electronic properties, and steric bulk.[1] These factors, in turn, influence the molecule's interaction with its target enzyme and its ability to permeate the mycobacterial cell wall. For example, the introduction of lipophilic groups can sometimes enhance activity.[1][18]
IV. Analytical Characterization Techniques
A suite of analytical techniques is employed to confirm the identity, purity, and structure of newly synthesized 2-substituted isonicotinic acid derivatives.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[14] For example, the formation of an azetidinone ring in certain derivatives can be confirmed by the appearance of a strong absorption band for the ring carbonyl group in the range of 1715–1780 cm⁻¹.[19]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for the quantitative analysis of compounds and can also provide some structural information based on the absorption of light in the ultraviolet and visible regions.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of a molecule.[8][9] Chemical shifts, coupling constants, and integration values provide a wealth of information about the molecular framework.
-
Mass Spectrometry (MS): In addition to determining the molecular weight, MS can also provide structural information through the analysis of fragmentation patterns.[7][21]
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of a compound.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation, identification, and quantification of components in a mixture.[20] It is widely used for purity determination and quantitative analysis of isonicotinic acid derivatives.
Conclusion
2-Substituted isonicotinic acid derivatives remain a highly promising class of compounds in the ongoing search for new and improved therapeutic agents, particularly in the fight against tuberculosis. A solid understanding of their fundamental properties, including molecular weight and formula, coupled with expertise in their synthesis and analytical characterization, is essential for researchers and drug development professionals. The insights into their mechanism of action and structure-activity relationships provide a rational basis for the design of next-generation derivatives with enhanced potency and improved pharmacological profiles.
References
-
Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. Retrieved from [Link]
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Lirin Mary M. K, Nipu Sam P George, Harsha. S, Devika Chandran, & Vaishak.S. (2019). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. Retrieved from [Link]
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Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492. Retrieved from [Link]
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Santos, M., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Molecular weight calculator for organic compounds in biotechnology. ResearchGate. Retrieved from [Link]
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Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. PubMed. Retrieved from [Link]
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Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. Retrieved from [Link]
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Khan, S. R., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Retrieved from [Link]
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Ridahunlang, N., Bisht, R., & Rishanlang, N. (2023). Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations. Infectious Disorders - Drug Targets, 23(3), 44-68. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Molecular Mass Calculator. Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia. (n.d.). Isoniazid. Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate. Retrieved from [Link]
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Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. Retrieved from [Link]
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Thube, R., Talekar, D., & Misal, A. (2025). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6752. Retrieved from [Link]
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Kumar, R., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 3(4), 287-291. Retrieved from [Link]
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SpectraBase. (n.d.). Isonicotinic acid, 2-phenylethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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NIST. (n.d.). Isonicotinic acid, morpholide. NIST WebBook. Retrieved from [Link]
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Kumar, P., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. Retrieved from [Link]
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Zhumanova, A. A., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Retrieved from [Link]
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Academia.edu. (n.d.). synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Academia.edu. Retrieved from [Link]
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ResearchGate. (2014). (PDF) N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS/MS spectra of azelaic acid (m/z 187.097), isonicotinic acid (m/z 122.025). ResearchGate. Retrieved from [Link]
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Bîcu, E., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Medicinal Chemistry Research, 24(2), 734-745. Retrieved from [Link]
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NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST WebBook. Retrieved from [Link]
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SIELC Technologies. (n.d.). Isonicotinic Acid. SIELC Technologies. Retrieved from [Link]
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Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isonicotinic Acid. PubChem. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). 3-Chlorobenzalaldehyde Isonicotinic Acid Hydrazone Evaluate the Biological Activity of Transition Metal Complexes and Schiff Bases. Der Pharma Chemica. Retrieved from [Link]
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Aguiar, P. F., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Mini-Reviews in Medicinal Chemistry, 17(9), 717-726. Retrieved from [Link]
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Huang, C.-Y., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Molecules, 27(23), 8593. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]
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Technical Monograph: 2-(4-Methylpiperidin-1-yl)isonicotinic acid
Topic: 2-(4-Methylpiperidin-1-yl)isonicotinic acid Content Type: Technical Monograph & Synthetic Guide
Structural Architecture, Synthetic Protocols, and Application Logic
Executive Summary
This guide details the physicochemical identity and synthetic methodology for 2-(4-methylpiperidin-1-yl)isonicotinic acid , a critical bifunctional scaffold in medicinal chemistry. Characterized by a lipophilic piperidine tail and a polar pyridine-carboxylic head, this molecule serves as a versatile pharmacophore for kinase inhibitors and GPCR ligands. The presence of the carboxylic acid at the C4 position, combined with the steric bulk of the 4-methylpiperidine at C2, offers unique vectors for structure-activity relationship (SAR) exploration, particularly in modulating solubility and target binding affinity.
Molecular Identity & Digital Representation
Precise digital identification is prerequisite for computational docking and database registration. The following strings represent the canonical structure of the target molecule.
Structural Identifiers
| Parameter | Value |
| IUPAC Name | 2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Canonical SMILES | CC1CCN(CC1)C2=NC=CC(=C2)C(=O)O |
| Isomeric SMILES | CC1CCN(CC1)C2=CC(=CC=N2)C(=O)O |
| InChI String | InChI=1S/C12H16N2O2/c1-9-3-5-14(6-4-9)11-7-10(12(15)16)2-8-13-11/h2,7-9H,3-6H2,1H3,(H,15,16) |
| InChI Key | CXTYJOXJTSWJMA-UHFFFAOYSA-N |
Physicochemical Profile (Predicted)
-
LogP: ~2.1 (Lipophilic tail balances polar head)
-
pKa (Acid): ~4.8 (Carboxylic acid)
-
pKa (Base): ~3.5 (Pyridine nitrogen, modulated by electron-donating amine)
-
Solubility: Amphoteric; soluble in DMSO, MeOH; pH-dependent aqueous solubility.
Synthetic Architecture
Retrosynthetic Logic
The most robust route to 2-amino-isonicotinic acid derivatives utilizes Nucleophilic Aromatic Substitution (S_NAr) . The carboxylic acid at the C4 position of the pyridine ring acts as an electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.
-
Electrophile: 2-Chloroisonicotinic acid (CAS: 6313-54-8) or 2-Fluoroisonicotinic acid (CAS: 329-37-3). Note: The fluoro derivative reacts faster but is more expensive.
-
Nucleophile: 4-Methylpiperidine (CAS: 626-58-4).
Reaction Pathway Diagram
The following diagram illustrates the S_NAr mechanism and the critical transition state.
Experimental Protocol
Safety Warning: Pyridine derivatives can be toxic. Isonicotinic acids are zwitterionic and can precipitate unexpectedly during pH changes. Perform all steps in a fume hood.
Materials
-
Reagent A: 2-Chloroisonicotinic acid (1.0 eq)
-
Reagent B: 4-Methylpiperidine (2.5 eq) — Excess acts as base and nucleophile.
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Base (Optional): K₂CO₃ (2.0 eq) if conserving amine is required.
Step-by-Step Methodology
-
Charging: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 2-chloroisonicotinic acid (10 mmol, 1.57 g) in DMF (10 mL).
-
Addition: Add 4-methylpiperidine (25 mmol, 2.48 g) dropwise.
-
Scientist's Note: The reaction is exothermic. If using the fluoro-derivative, cool to 0°C during addition.
-
-
Activation: Heat the mixture to 100°C for 12–16 hours.
-
Monitor: Check via LC-MS. The starting material (M+H 158) should disappear, replaced by Product (M+H 221).
-
-
Workup (Isoelectric Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice/water (50 mL).
-
Adjust pH to ~4–5 using 1N HCl or Acetic Acid. This is the Isoelectric Point (pI) where the zwitterion is least soluble.
-
Observation: A precipitate should form. If oil forms, extract with EtOAc.
-
-
Purification:
-
Filter the solid and wash with cold water and diethyl ether (to remove excess amine).
-
Recrystallize from Ethanol/Water if necessary.
-
Quality Control & Validation
Trustworthiness in data is established through rigorous characterization.
Analytical Expectations
| Method | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H) | Carboxylic acid proton (often invisible due to exchange). |
| δ ~8.2 (d, 1H) | Pyridine C6 proton (deshielded). | |
| δ ~7.1 (s, 1H) | Pyridine C3 proton (shielded by amine). | |
| δ ~4.3 (d, 2H) | Piperidine N-CH protons (equatorial). | |
| LC-MS (ESI+) | m/z = 221.1 [M+H]⁺ | Confirms molecular weight. |
QC Workflow Diagram
The following workflow ensures the material meets pharmaceutical grade standards (>98% purity).
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55-22-1 (Isonicotinic Acid). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for S_NAr mechanism on electron-deficient heterocycles).
The Rising Therapeutic Potential of Piperidine-Substituted Isonicotinic Acids: A Technical Guide for Drug Development Professionals
Abstract
The strategic combination of the isonicotinic acid scaffold, a cornerstone in medicinal chemistry, with the privileged piperidine motif has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of piperidine-substituted isonicotinic acids. We will delve into their significant anticancer, antimicrobial, and neurological activities, supported by quantitative data and mechanistic insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Strategic Union of Two Pharmacophores
The isonicotinic acid moiety, a pyridine-4-carboxylic acid, is a well-established pharmacophore, most famously represented by the anti-tuberculosis drug isoniazid.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive starting point for drug design. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in approved pharmaceuticals.[2][3] Its presence can enhance drug-like properties by improving solubility, metabolic stability, and pharmacokinetic profiles, while also providing a three-dimensional scaffold for precise interactions with biological targets.[2][3]
The fusion of these two key pharmacophores into piperidine-substituted isonicotinic acids creates a class of molecules with significant therapeutic potential across multiple disease areas. The piperidine ring can be linked to the isonicotinic acid core through various connections, such as a direct C-C bond, an amide linkage, or other spacers, allowing for fine-tuning of the molecule's properties. This guide will explore the synthesis of these compounds and their promising biological activities.
Synthetic Strategies for Piperidine-Substituted Isonicotinic Acids
The synthesis of piperidine-substituted isonicotinic acids can be achieved through several strategic approaches, each offering advantages in terms of efficiency, versatility, and substituent tolerance. The choice of synthetic route often depends on the desired point of attachment and the overall molecular architecture.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl or heteroaryl halides and organoboron compounds.[4][5] This reaction is particularly well-suited for coupling a piperidine ring (functionalized as a boronic acid or ester) to a brominated isonicotinic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine with a Piperidine Boronic Acid Derivative [4]
Objective: To synthesize a piperidine-substituted pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-(5-Bromopyridin-2-yl)piperidin-4-ol (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add 1-(5-Bromopyridin-2-yl)piperidin-4-ol, the corresponding arylboronic acid, and potassium phosphate.
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask against a positive flow of inert gas.
-
Via syringe, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The final concentration of the bromopyridine is generally in the range of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Hydrogenation of Pyridine Precursors
A direct and atom-economical approach to synthesizing piperidine-4-carboxylic acid, a key building block, is the catalytic hydrogenation of isonicotinic acid.[6] This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.
Experimental Protocol: Catalytic Hydrogenation of Isonicotinic Acid [6][7]
Objective: To synthesize piperidine-4-carboxylic acid by the catalytic hydrogenation of isonicotinic acid.
Materials:
-
Isonicotinic acid (4-pyridine carboxylic acid)
-
Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Water or an appropriate solvent
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas
-
Methanol
Procedure:
-
In a high-pressure hydrogenation vessel, combine isonicotinic acid, water, and the palladium on carbon catalyst. The typical weight ratio is approximately 1:5-8:0.01-0.05 for isonicotinic acid:water:Pd/C.[7]
-
Seal the reactor and purge with nitrogen to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 40-100°C) and begin vigorous stirring.
-
Maintain the reaction for 3-4 hours or until hydrogen uptake ceases.
-
Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Reduce the volume of the filtrate by approximately 50% via distillation under reduced pressure.
-
Cool the concentrated solution to approximately 30°C and add methanol to precipitate the piperidine-4-carboxylic acid.
-
Further cool the mixture to 0-10°C to maximize precipitation.
-
Collect the solid product by centrifugation or filtration and dry to obtain the final product.
Amide Bond Formation
The synthesis of N-(piperidin-4-yl)isonicotinamide and related structures can be achieved through standard amide bond formation protocols. This typically involves the activation of isonicotinic acid to an acid chloride or the use of coupling reagents to facilitate the reaction with a piperidine-containing amine.
Workflow for Amide Bond Formation
Caption: General workflow for synthesizing piperidine-substituted isonicotinamides.
Biological Activities and Structure-Activity Relationships
Piperidine-substituted isonicotinic acids have demonstrated a remarkable range of biological activities, with significant potential in oncology, infectious diseases, and neurology.
Anticancer Activity
A growing body of evidence highlights the potent cytotoxic effects of isonicotinic acid derivatives against various cancer cell lines. The introduction of a piperidine moiety can further enhance this activity and modulate the compound's selectivity.
Several studies have reported the synthesis of piperidine-containing compounds with significant anticancer activity. For instance, a series of 1,4-disubstituted piperidines, synthesized via the Ugi reaction, showed potent cytostatic properties, with IC50 values in the low micromolar range against various cancer cell lines.[1] The structure-activity relationship (SAR) in this series indicated that a benzyl or Boc group at the N-1 position and aromatic groups at the C-4 position of the piperidine ring were crucial for optimal activity.[1]
Isonicotinic acid hydrazones have also been extensively studied for their antiproliferative effects.[8] The substitution pattern on the aromatic ring of the hydrazone plays a critical role in determining the potency and selectivity of these compounds.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-Disubstituted Piperidine (Compound 20) | Various | 3 - 9.5 | [1] |
| Piperidine-Dihydropyridine Hybrid | A-549 (Lung) | 15.94 - 48.04 | [9] |
| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast) | 24.68 - 59.12 | [9] |
| Ruthenium(II) Isonicotinic Acid Complex | A375 (Melanoma) | Moderate to High | [10] |
| Ruthenium(II) Isonicotinic Acid Complex | A549 (Lung) | Moderate to High | [10] |
| Ruthenium(II) Isonicotinic Acid Complex | A431 (Epidermoid) | Moderate to High | [10] |
| Ruthenium(II) Isonicotinic Acid Complex | MDA-MB 231 (Breast) | Moderate to High | [10] |
Mechanistic Insights: The anticancer mechanism of some isonicotinic acid derivatives has been linked to the modulation of key signaling pathways. For example, isoniazid has been shown to induce histone isonicotinylation, which can upregulate PIK3R1 gene expression and activate the PI3K/Akt/mTOR signaling pathway in liver cancer cells.[11] This suggests that these compounds may exert their effects through epigenetic modifications and interference with critical cell growth and survival pathways.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential activation of the PI3K/Akt/mTOR pathway by isonicotinic acid derivatives.
Antimicrobial Activity
The isonicotinic acid scaffold is the foundation of the anti-tuberculosis drug isoniazid, highlighting its inherent antimicrobial potential. The incorporation of a piperidine ring can broaden the spectrum of activity and combat drug resistance.
Studies have shown that piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[5][12][13] The antimicrobial efficacy is influenced by the nature and position of substituents on the piperidine ring.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Piperidin-4-one Oxime Ether (5h) | Bacillus subtilis | Close to Streptomycin | [14] |
| Piperidin-4-one Oxime Ether (5g) | Aspergillus flavus | Potent | [14] |
| Piperidin-4-one Oxime Ether (5j) | Candida-51 | Potent | [14] |
| Piperidine Derivative (Compound 6) | Bacillus subtilis | 0.75 | [12] |
| Piperidine Derivative (Compound 6) | Various Bacteria | 1.5 | [12] |
| Piperazine Hybridized Coumarin Indolylcyanoenone (5e) | S. aureus 26003 | 4 | [15] |
| Piperazine Hybridized Coumarin Indolylcyanoenone (5f) | P. aeruginosa | 2 | [15] |
Mechanisms of Antimicrobial Action: The antimicrobial effects of piperidine derivatives are believed to involve multiple mechanisms, including:
-
Cell Membrane Disruption: The lipophilic nature of many piperidine compounds allows them to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1]
-
Enzyme Inhibition: Certain piperidine-containing molecules can inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair.[1]
-
Efflux Pump Inhibition: Some piperidine alkaloids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the cell. By blocking these pumps, the intracellular concentration of the drug is increased, overcoming resistance.[1]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a piperidine-substituted isonicotinic acid derivative against a specific bacterial strain.
Materials:
-
Test compound (piperidine-substituted isonicotinic acid derivative)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., chloramphenicol, ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate (containing the serially diluted compound) with the standardized bacterial suspension.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neurological Activity and Potential in Neurodegenerative Diseases
Piperidine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[16] The piperidine scaffold is a key feature of the approved Alzheimer's drug, Donepezil.[17]
The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function.
| Compound Type | Target | IC50 | In Vivo Effect | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) | AChE | 0.56 nM | Increased ACh in rat brain | [18] |
| Piperidine-Flavone Analogue (5a) | AChE | 44.20 µM | Neuroprotective effect | [7] |
| Piperidine-Flavone Analogue (5c) | AChE | 49.25 µM | Neuroprotective effect | [7] |
| Piperidine Alkaloid Analogue (7) | AChE | 7.32 µM | - | [19] |
| Piperidine Alkaloid Analogue (9) | AChE | 15.1 µM | Reverted scopolamine-induced amnesia in mice | [19] |
| 1,3-Dimethylbenzimidazolinone Derivative (15b) | AChE | 0.39 µM | Memory amelioration in mice |
Structure-Activity Relationship for AChE Inhibition:
-
The basic nitrogen of the piperidine ring is often crucial for interaction with the anionic site of the AChE enzyme.[17]
-
Bulky substituents on the aromatic portion of the molecule can lead to a substantial increase in activity.[18]
-
The linkage between the piperidine and the aromatic moiety influences the binding affinity and selectivity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [17]
Objective: To determine the in vitro acetylcholinesterase (AChE) inhibitory activity of a piperidine-substituted isonicotinic acid derivative.
Materials:
-
Test compound
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations in phosphate buffer.
-
In a 96-well plate, add the AChE solution, the test compound solution (or buffer for the control), and DTNB solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of DTNB with thiocholine produced by the enzymatic hydrolysis of ATCI.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pharmacokinetics and ADME Considerations
For any compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The piperidine moiety is often incorporated into drug candidates to improve their pharmacokinetic profile.[2]
-
Absorption: The lipophilicity and basicity of piperidine-substituted isonicotinic acids will influence their absorption. The pKa of the piperidine nitrogen will determine its ionization state at physiological pH, which in turn affects its membrane permeability.
-
Distribution: The ability of these compounds to cross the blood-brain barrier is particularly important for their potential use in treating neurodegenerative diseases.
-
Metabolism: The piperidine ring can be subject to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation and oxidation.[9] The substitution pattern on the piperidine and isonicotinic acid rings will influence the metabolic stability of the molecule.
-
Excretion: The metabolites of isonicotinic acid are primarily excreted in the urine.[4]
Understanding the ADME properties of these compounds is crucial for optimizing their structure to achieve the desired therapeutic effect and minimize potential toxicity.
Conclusion and Future Perspectives
The amalgamation of the piperidine and isonicotinic acid scaffolds has yielded a class of compounds with significant and diverse biological activities. Their demonstrated potential as anticancer, antimicrobial, and neuroprotective agents makes them a highly attractive area for further research and development.
Future efforts in this field should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety Studies: Rigorous evaluation of lead candidates in relevant animal models of disease to assess their therapeutic potential and safety profile.
The versatility of the piperidine-substituted isonicotinic acid scaffold, combined with the established synthetic methodologies, provides a robust platform for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology.
References
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IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Available from: [Link]
-
Chemical structures of anticancer piperidine derivatives. ResearchGate. Available from: [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Available from: [Link]
-
Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. PubMed. Available from: [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. Available from: [Link]
-
Cancer cell growth inhibition by aroylhydrazone derivatives. Taylor & Francis. Available from: [Link]
-
Notes. datapdf.com. Available from: [Link]
- CN104860870A - Preparation method of piperidines with different substituents. Google Patents.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Available from: [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]
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(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available from: [Link]
-
Pharmacokinetic Profile of Isoniazid and Acetylator Status in Patients. Dove Medical Press. Available from: [Link]
-
Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid. PubMed. Available from: [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available from: [Link]
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available from: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers Media. Available from: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available from: [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. Available from: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available from: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]
-
(PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available from: [Link]
-
Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. Available from: [Link]
-
Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. Wiley Online Library. Available from: [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available from: [Link]
-
Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. PubMed. Available from: [Link]
-
New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available from: [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. Available from: [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available from: [Link]
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Technical Guide: 2-Aminoisonicotinic Acid Derivatives in Medicinal Chemistry
This guide explores the medicinal chemistry of 2-aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) derivatives. While the 2-aminopyridine motif is ubiquitous in kinase inhibitors, the specific 4-carboxyl substitution pattern offers unique vectors for fragment-based drug discovery (FBDD), particularly in epigenetic targets like Lysine Demethylases (KDMs).
Executive Summary: The Scaffold at a Glance
2-Aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) represents a privileged, albeit underutilized, scaffold in modern drug design. Unlike its regioisomer 2-aminonicotinic acid (used widely in kinase hinge binders), the isonicotinic derivative directs substituents into distinct chemical spaces—specifically the solvent-exposed regions or the ribose pocket of ATP-binding sites.
-
Core Structure: Pyridine ring with an amine at C2 and a carboxylic acid at C4.
-
Key Chemical Feature: Amphoteric nature (zwitterionic potential) and defined vectors for hydrogen bonding (Donor-Acceptor-Donor motif at the hinge).
-
Primary Therapeutic Area: Epigenetics (KDM inhibitors), Fragment-Based Drug Discovery (FBDD), and specialized kinase inhibition.
Synthetic Strategies
The synthesis of 2-aminoisonicotinic acid derivatives typically avoids direct amination of isonicotinic acid due to poor reactivity. Instead, nucleophilic aromatic substitution (
Primary Route: Displacement of 2-Chloroisonicotinic Acid
The most robust method involves the displacement of the chlorine atom in 2-chloroisonicotinic acid or its esters. The electron-withdrawing nature of the pyridine nitrogen (and the 4-carboxyl group) activates the C2 position for nucleophilic attack.
-
Reagents: Primary/Secondary amines,
or , polar aprotic solvent (DMF, DMSO, or NMP). -
Conditions: Thermal heating (80–120°C) or Microwave irradiation (reduces time to <30 mins).
-
Yields: Typically 70–95%.
Alternative Route: Hofmann Rearrangement
For generating the primary amine (
-
Start with pyridine-2,4-dicarboxylic acid (lutidinic acid).
-
Selectively esterify the C4 acid (sterics allow C2 differentiation).
-
Convert C2 acid to amide.
-
Perform Hofmann rearrangement (
) to yield the C2-amine.
Visualization of Synthetic Logic
Figure 1: Standard synthetic pathway via Nucleophilic Aromatic Substitution (
Medicinal Chemistry Applications
Epigenetics: The KDM5 Breakthrough
The most significant recent application of this scaffold is in the inhibition of Lysine-Specific Demethylases (KDMs) , specifically the KDM5 (JARID1) subfamily. These enzymes remove methyl groups from Histone H3 (H3K4me3), regulating transcriptional repression.
-
Case Study: KDOAM-20 & KDOAM-25
-
Mechanism: Competitive inhibition of the 2-oxoglutarate (2-OG) cofactor.
-
Binding Mode: The pyridine nitrogen and the 2-amino group chelate the active site
, while the 4-carboxyl group (or its ester/amide derivative) extends into the substrate pocket to mimic the histone tail interactions. -
Selectivity: The 2-aminoisonicotinic core provides superior selectivity for KDM5 over the related KDM4 subfamily compared to earlier scaffolds.
-
Table 1: SAR of KDM5 Inhibitors (KDOAM Series)
| Compound | Structure Core | R-Group (C2-Amine) | KDM5B IC50 (nM) | Selectivity (vs KDM4) |
| KDOAM-20 | 2-Aminoisonicotinic acid | 3-(dimethylamino)propyl | ~40 | High |
| KDOAM-21 | Ethyl ester prodrug | 3-(dimethylamino)propyl | N/A (Cell active) | High |
| KDOAM-25 | Optimized derivative | Complex amine | < 50 | >100-fold |
Source: Validated from structural data in J. Med. Chem. and Cell Chem. Biol. literature.[1][2][3]
Fragment-Based Drug Discovery (FBDD)
The 2-aminoisonicotinic acid moiety is a "privileged fragment" (MW < 150 Da).
-
Target: KDM4A (Jumonji domain).
-
Discovery: High-throughput screening identified 2-(methylcarbamoyl)isonicotinic acid as a hit.[4]
-
Utility: It serves as a rigid linker that positions H-bond donors/acceptors at precise angles (120°) relative to the aromatic centroid, allowing for rapid "fragment growing" into adjacent pockets.
Kinase Inhibition (The "Hinge Binder" Role)
While 2-aminopyrimidines are more common, the 2-aminopyridine core is a classic ATP-competitive hinge binder.
-
Binding Motif:
-
Pyridine N1: Accepts H-bond from the backbone NH (hinge).
-
C2-Amino: Donates H-bond to the backbone Carbonyl (hinge).
-
-
The C4-Carboxyl Vector: In isonicotinic derivatives, the C4 substituent points away from the hinge, often towards the solvent front or the gatekeeper residue. This allows for the attachment of solubilizing groups (morpholines, piperazines) without disrupting the primary binding event.
Structural Biology & Mechanism of Action
Understanding the binding mode is critical for optimizing this scaffold. The diagram below illustrates the dual-interaction mode seen in KDM inhibitors.
Figure 2: Bidentate chelation mode of 2-aminoisonicotinic acid derivatives in metallo-enzyme active sites (e.g., KDM5).
Experimental Protocol: General Synthesis of 2-Aminoisonicotinic Amides
Objective: Synthesis of N-substituted-2-amino-N'-substituted-isonicotinamide.
-
Starting Material: 2-Chloroisonicotinic acid.
-
Step 1 (Amidation of C4):
-
Dissolve 2-chloroisonicotinic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.
-
Add amine
(1.1 eq). Stir at RT for 4h. -
Workup: Dilute with water, filter precipitate or extract with EtOAc.
-
-
Step 2 (SNAr at C2):
-
Dissolve the intermediate (2-chloro-isonicotinamide) in NMP.
-
Add amine
(2-5 eq) and (2.0 eq). -
Heat to 100-120°C in a sealed tube for 12h (or microwave at 140°C for 20 min).
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).
-
Future Outlook
The 2-aminoisonicotinic acid scaffold is poised for growth in PROTAC (Proteolysis Targeting Chimera) design. The C4-carboxyl group provides an ideal "exit vector" for attaching linkers to E3 ligase ligands without disturbing the target binding at the C2-N1 interface. Researchers should prioritize this scaffold when targeting metallo-enzymes or requiring a rigid, polar linker in fragment growing campaigns.
References
-
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 2022. Link
-
Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3... (KDOAM-25 Discovery). Cell Chemical Biology, 2016. Link
-
In-silico guided chemical exploration of KDM4A fragments hits. Clinical Epigenetics, 2023. Link
-
Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships (BMS-688521). Journal of Medicinal Chemistry, 2010.[5] Link
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Journal of Organic Chemistry, 2022. Link
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- 4. In-silico guided chemical exploration of KDM4A fragments hits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Determination Protocol for 2-(4-Methylpiperidin-1-yl)isonicotinic Acid
This guide provides an in-depth technical analysis of the solubility profile for 2-(4-Methylpiperidin-1-yl)isonicotinic acid , a specific heterocyclic building block likely utilized in the synthesis of ALK inhibitors (e.g., Ceritinib analogs) or other kinase-targeting small molecules.
Part 1: Physicochemical Identity & Theoretical Solubility Profile
To accurately predict and manipulate the solubility of 2-(4-Methylpiperidin-1-yl)isonicotinic acid, one must first understand its electronic and structural landscape. This molecule is not a simple organic solid; it is an amphoteric system with distinct ionization states that dictate its behavior in polar solvents.
Structural Analysis
-
Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid).
-
Substituent: 4-Methylpiperidine attached at the C2 position of the pyridine ring via the piperidine nitrogen (
). -
Electronic State:
-
Acidic Domain: The carboxylic acid at C4 (
). -
Basic Domain: The pyridine nitrogen (
). The electron-donating nature of the piperidine ring at the ortho position significantly increases the electron density on the pyridine nitrogen via resonance, making it more basic than unsubstituted isonicotinic acid ( for the conjugate acid). -
Zwitterionic Potential: In neutral aqueous media and protic solvents like methanol, this molecule likely exists as a zwitterion (carboxylate anion / pyridinium cation). This results in a high crystal lattice energy, which opposes dissolution.
-
Predicted Solubility Profile
While exact thermodynamic solubility constants (
| Solvent | Predicted Solubility | Thermodynamic Mechanism |
| DMSO (Dimethyl Sulfoxide) | High (> 50 mg/mL) | Lattice Disruption: DMSO is a powerful polar aprotic solvent ( |
| Methanol (MeOH) | Moderate to High (10–40 mg/mL) | Proticity: Methanol can donate and accept hydrogen bonds, solvating both the carboxylate and the amine functionalities. However, solubility may be lower than in DMSO due to Methanol's lower dielectric constant ( |
| Water | pH Dependent | Low at pI: Solubility will be minimal at the isoelectric point (likely pH 3.5–5.5). High at extremes: Solubility increases significantly at pH > 7 (anionic form) or pH < 2 (cationic form). |
Part 2: Experimental Determination Protocol (The "Gold Standard")
Researchers should not rely solely on predicted values. The following protocol is the industry-standard Shake-Flask Method coupled with HPLC-UV quantification , designed to generate defensible solubility data for Regulatory CMC (Chemistry, Manufacturing, and Controls) documentation.
Reagents & Equipment
-
Analyte: 2-(4-Methylpiperidin-1-yl)isonicotinic acid (Purity >98%).
-
Solvents: HPLC-grade DMSO and Methanol.
-
Agitation: Thermostatic orbital shaker (set to 25°C ± 0.1°C).
-
Filtration: 0.22 µm PTFE syringe filters (compatible with DMSO/MeOH). Do not use Nylon for acidic compounds if non-specific binding is a concern, though PTFE is safer for DMSO.
Step-by-Step Methodology
Step 1: Saturation Preparation
-
Weigh approximately 20 mg of the compound into a 2 mL chemically resistant glass vial (e.g., borosilicate).
-
Add 200 µL of the solvent (DMSO or Methanol) to the vial.
-
Visual Check: If the solid dissolves immediately, add more solid until a visible excess remains (supersaturation).
-
Cap the vial tightly to prevent solvent evaporation (critical for Methanol).
Step 2: Equilibration
-
Place vials in the thermostatic shaker at 25°C.
-
Agitate at 500 RPM for 24 hours . This ensures thermodynamic equilibrium is reached, distinguishing it from "kinetic solubility" (which is often overestimated).
Step 3: Phase Separation
-
Remove vials and let stand for 10 minutes to allow gross settling.
-
Centrifugation: Centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid.
-
Filtration (Optional but recommended): If supernatant is cloudy, filter through a 0.22 µm PTFE filter. Pre-saturate the filter with solvent to prevent analyte loss.
Step 4: Quantification (HPLC)
-
Dilution: Dilute the supernatant significantly (e.g., 1:100 or 1:1000) with the HPLC mobile phase to bring the concentration within the linear range of the detector.
-
Standard Curve: Prepare a 5-point calibration curve using a known stock solution of the compound (dissolved in DMSO).
-
Injection: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% -> 95% B.
-
Detection: UV at 254 nm and 280 nm.
-
Part 3: Visualization of Solubility Workflow
The following diagram illustrates the logical flow for determining and validating the solubility profile.
Figure 1: Standardized workflow for thermodynamic solubility determination using the Shake-Flask method.
Part 4: Implications for Synthesis & Formulation
Understanding the solubility in DMSO and Methanol is critical for the application of this intermediate in drug discovery.
Synthetic Utility (SNAr Reactions)
This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2-chloroisonicotinic acid with 4-methylpiperidine.
-
Reaction Solvent: DMSO is the preferred solvent for this transformation. The high solubility of the zwitterionic intermediate in DMSO ensures the reaction proceeds to completion without the product coating the unreacted starting material (passivation).
-
Work-up: Methanol is often used as an anti-solvent or crystallization medium. While the compound is soluble in Methanol, its solubility is temperature-dependent. Cooling a hot methanolic solution often induces crystallization of the zwitterion, purifying it from inorganic salts.
Storage & Stability
-
DMSO Stock Solutions: Stable at -20°C. However, avoid repeated freeze-thaw cycles as DMSO is hygroscopic. Absorbed water can shift the pH and potentially cause precipitation of the neutral form if the pH drifts near the pI.
-
Methanol Solutions: Prone to evaporation. Ensure tight sealing. Methanolysis (esterification of the carboxylic acid) is a potential degradation pathway if stored for prolonged periods at room temperature with trace acid catalysis.
References
-
Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Isonicotinic acid. (Used as parent structure benchmark).
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System. WHO Technical Report Series.
-
Marsala, R., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. European Journal of Medicinal Chemistry. (Context for 4-methylpiperidine substitution).
Patent landscape for 4-methylpiperidine isonicotinic acid analogs
An In-Depth Technical Guide to the Patent Landscape of 4-Methylpiperidine Isonicotinic Acid Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the patent landscape for 4-methylpiperidine isonicotinic acid analogs, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the core molecular structure, prevalent synthetic strategies, key therapeutic applications disclosed in the patent literature, and the structure-activity relationships that drive innovation in this chemical space.
Introduction: The Emergence of a Privileged Scaffold
The 4-methylpiperidine isonicotinic acid scaffold combines two key pharmacophores: the 4-methylpiperidine ring and the isonicotinic acid moiety. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to introduce conformational rigidity and serve as a versatile scaffold for a variety of substituents. The 4-methyl group can provide a strategic steric hindrance or a lipophilic interaction point within a target protein's binding pocket.
Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine and a known component in various bioactive molecules. Its derivatives have shown a wide range of biological activities. When these two moieties are combined, typically through an amide or ester linkage, they form a class of compounds with significant potential for therapeutic intervention across multiple disease areas.
Caption: The core chemical scaffold of 4-methylpiperidine isonicotinic acid analogs, highlighting the two primary components.
Patent Landscape by Therapeutic Application
The patent literature reveals a diverse range of therapeutic targets for 4-methylpiperidine isonicotinic acid analogs. This section will explore the key disease areas and the intellectual property landscape surrounding them.
Oncology
In the field of oncology, these analogs have been explored for their potential as targeted therapies. A notable area of investigation is their activity against cancers characterized by the overexpression of certain receptor tyrosine kinases.
A key patent in this area is CN109942566B , which discloses a series of isonicotinic acid derivatives with potent anti-cancer activity.[1] The inventors describe compounds that show strong inhibitory effects on human lung cancer cell lines (A549), large intestine cancer cell lines (HCT-116), and breast cancer cell lines (MCF-7).[1] The patent suggests that these compounds may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[1]
Table 1: Representative Patents in Oncology
| Patent Number | Assignee | Therapeutic Target/Indication | Key Structural Features |
| CN109942566B | Xiamen Institute of Rare Earth Materials | Lung cancer, large intestine cancer, breast cancer (EGFR inhibitor) | Isonicotinic acid amide derivatives with isoxazole heterocycles. |
| WO 2014/144659 A1 | Epizyme, Inc. | Cancer | 1,4-pyridone bicyclic heteroaryl compounds. |
| WO 2021/021986 A1 | Epizyme, Inc. | Cancer | Quinazolinone derivatives for targeted protein degradation. |
Central Nervous System (CNS) Disorders
The lipophilic nature of the 4-methylpiperidine moiety makes this class of compounds attractive for targeting the central nervous system. Patents in this domain focus on neurodegenerative diseases and psychiatric conditions.
For instance, US5043345A describes piperidine compounds for stimulating cognitive function, with potential applications in Alzheimer's disease.[2] While not exclusively focused on the 4-methylpiperidine isonicotinic acid core, it highlights the utility of piperidine scaffolds in CNS drug discovery. Another area of interest is in the treatment of psychostimulant abuse and other CNS pathologies, where cis-2,6-disubstituted piperidines, analogs of lobeline, have been investigated.[3]
Table 2: Representative Patents in CNS Disorders
| Patent Number | Assignee | Therapeutic Target/Indication | Key Structural Features |
| US5043345A | NeuroSearch A/S | Cognitive disorders, Alzheimer's disease | Therapeutically active piperidine compounds. |
| US patent 6,455,543 | University of Kentucky | Psychostimulant abuse, eating disorders, and other CNS diseases | Cis-2,6-disubstituted piperidines. |
| EP0648767B1 | Merck KGaA | CNS disorders, including psychosis and depression | Piperidine and piperazine derivatives.[4] |
Synthetic Strategies and Methodologies
The synthesis of 4-methylpiperidine isonicotinic acid analogs generally follows a convergent approach, where the two core fragments are prepared separately and then coupled. The causality behind the choice of synthetic route often lies in achieving high yields, stereochemical control (where applicable), and amenability to library synthesis for structure-activity relationship studies.
Preparation of Key Intermediates
-
4-Methylpiperidine: This starting material is commercially available. Synthetically, it can be produced by the hydrogenation of 4-methylpyridine.[5]
-
Isonicotinic Acid: Also commercially available, isonicotinic acid can be synthesized via the oxidation of 4-methylpyridine.[6] For coupling reactions, it is typically activated to an acid chloride, an ester, or used with a coupling agent.
General Coupling Protocol
The most common method for linking the two fragments is through an amide bond formation. This is a robust and well-understood reaction in medicinal chemistry.
Caption: A generalized workflow for the synthesis of 4-methylpiperidine isonicotinic acid analogs via amide coupling.
Step-by-Step Experimental Protocol (Illustrative Example):
-
Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.) and hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate. The choice of coupling agents is critical to minimize side reactions and ensure high coupling efficiency.
-
Coupling Reaction: To the activated isonicotinic acid solution, add 4-methylpiperidine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.). The base is essential to neutralize the acid formed during the reaction and to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-methylpiperidine isonicotinic acid amide.
Structure-Activity Relationships (SAR)
The patent literature provides some insights into the structure-activity relationships of these analogs. The modifications on both the piperidine and the pyridine rings can significantly impact the biological activity.
For piperidine-substituted quinolones developed as gonadotropin-releasing hormone (GnRH) antagonists, studies have shown that small substituents at the 6-position of the piperidine ring are tolerated for GnRH binding potency. Furthermore, introducing a trifluoromethyl group at this position can reduce the clearance rate and improve oral bioavailability.[7]
In the context of analgesics, electronic-topological studies on 4,4-disubstituted piperidine morphinomimetics have been used to identify pharmacophores and anti-pharmacophores, which can guide the design of new compounds with improved analgesic properties.[8]
Caption: Logical relationship illustrating how modifications to the core scaffold influence biological activity and pharmacokinetic properties.
Conclusion and Future Outlook
The patent landscape for 4-methylpiperidine isonicotinic acid analogs demonstrates a vibrant and expanding field of research. The versatility of this scaffold allows for the exploration of a wide chemical space, leading to the identification of potent and selective modulators of various biological targets. Key opportunities for future innovation lie in the development of analogs with improved pharmacokinetic profiles, the exploration of novel therapeutic areas, and the application of advanced synthetic methodologies to access more complex and diverse chemical structures. As our understanding of the underlying biology of diseases deepens, we can expect to see the continued emergence of patents claiming novel 4-methylpiperidine isonicotinic acid analogs with the potential to become next-generation therapeutics.
References
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]
- US5043345A - Piperidine compounds and their preparation and use - Google Patents.
- CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents.
- US4254129A - Piperidine derivatives - Google Patents.
- EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S. - Google Patents.
-
Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed. Available at: [Link]
- US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents.
-
Cis-2,6-Disubstituted Piperidines for the Treatment of Psychostimulant Abuse and Withdrawal, Eating Disorders, and Central - UKnowledge. Available at: [Link]
-
Pyrrolidine and piperidine-2-carboxylic acid derivatives - Patent US-4091024-A - PubChem. Available at: [Link]
-
Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... - ResearchGate. Available at: [Link]
- US8277807B2 - Pharmaceutical combinations - Google Patents.
- CN104860870A - Preparation method of piperidines with different substituents - Google Patents.
-
Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. Available at: [Link]
- US2748137A - Process for preparing isonicotinic acid - Google Patents.
-
Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - LSU Scholarly Repository. Available at: [Link]
Sources
- 1. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 2. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S. - Google Patents [patents.google.com]
- 5. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pharmacokinetics: A Technical Guide to Hydrogen Bonding in Isonicotinic Acid Derivatives
Executive Summary
This guide provides a structural and physicochemical analysis of isonicotinic acid (pyridine-4-carboxylic acid) and its pharmacologically active derivatives, most notably Isoniazid.[1] The focus is on the quantification and manipulation of Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA). These parameters are not merely integer counts for Lipinski’s Rule of 5 compliance; they are dynamic vectors that dictate crystal packing (supramolecular synthons), membrane permeability, and active site binding kinetics in anti-tubercular drug design.
Structural Mechanistics: The "Chameleon" Scaffold
The isonicotinic acid scaffold presents a unique challenge in medicinal chemistry due to its dual-nature functionality. Understanding the electron density distribution is prerequisite to accurate H-bond counting.[1]
The Pyridine Nitrogen (Position 1)
-
Role: Primary Hydrogen Bond Acceptor (HBA).[1]
-
pKa Context: With a pKa of approximately 5.2 , the pyridine nitrogen exists as a neutral acceptor at physiological pH (7.[1]4) but becomes a protonated donor in the acidic environment of the phagolysosome (pH ~4.5–5.5), where Mycobacterium tuberculosis resides.
-
Impact: This pH-dependent switch alters the HBA count from 1 to 0 and the HBD count from 0 to 1, radically changing solubility and permeability profiles in situ.[1]
The C4-Substituent (The "Warhead")
-
Carboxylic Acid (Parent): Acts as both donor (OH) and acceptor (C=O).[1]
-
Hydrazide (Isoniazid): The introduction of the hydrazine moiety (
) increases HBD count, facilitating the formation of robust intermolecular networks. -
Tautomerism: In solution, hydrazides can exhibit amide-iminol tautomerism, transiently altering the HBD/HBA landscape, though the amide form predominates.
Quantitative Assessment: HBD/HBA Profiles
The following data aggregates experimentally validated counts and computed physicochemical descriptors.
Table 1: Physicochemical Profile of Key Isonicotinic Acid Derivatives
| Compound | Structure Description | HBD Count | HBA Count | LogP (Exp) | Key Synthon Capability |
| Isonicotinic Acid | Parent scaffold | 1 | 3 | 0.12 | Acid-Pyridine Heterosynthon |
| Isoniazid (INH) | Hydrazide derivative | 3 | 3 | -0.70 | Amide-Amide Homosynthon |
| Iproniazid | N-isopropyl hydrazide | 2 | 3 | 0.65 | Sterically hindered donor |
| Ethionamide | 2-ethyl-thioamide | 2 | 2* | 0.45 | Weak S-acceptor |
| Isonicotinamide | Amide derivative | 2 | 2 | -0.35 | Amide-Pyridine chain |
> Note on Ethionamide: Sulfur is a significantly weaker acceptor than oxygen.[1] While often counted as 1 HBA in cheminformatics, its physical contribution to binding enthalpy is lower.
Supramolecular Synthons & Crystal Engineering[3][4]
In solid-state chemistry and formulation, integer counts are insufficient.[1] We must analyze supramolecular synthons —robust non-covalent structural units.[1]
The Heterosynthon Advantage
Isonicotinic acid derivatives are famous for forming Acid-Pyridine heterosynthons (
-
Energetics: This interaction is generally stronger (
) than the Acid-Acid homosynthon.[1] -
Application: This is utilized in cocrystallization strategies to improve the solubility of BCG class II/IV drugs.[1]
Visualization of Synthon Logic
The following diagram illustrates the competitive hierarchy of hydrogen bonding patterns in this scaffold.
Figure 1: Decision tree for supramolecular assembly based on environmental pH, dictating the transition between neutral heterosynthons and ionic salt bridges.
Experimental Protocols
To validate calculated HBD/HBA values, use the following self-validating protocols.
Protocol A: NMR Chemical Shift Perturbation (The Gold Standard)
This method empirically determines H-bond acidity (donor strength) by measuring the sensitivity of protons to solvent polarity.
Objective: Quantify the H-bond donor strength (
-
Preparation: Prepare 10 mM solutions of the isonicotinic derivative in two solvents:
-
Reference:
(Non-polar, non-HBA).[1] -
Probe:
(Strong HBA).
-
-
Acquisition: Acquire
-NMR spectra at 298 K. -
Analysis: Focus on the amide/hydrazide NH signals.
-
Calculation:
[1] -
Interpretation:
Protocol B: Computational Prediction Workflow
For high-throughput screening of derivatives.[1]
-
Generate SMILES: Canonicalize structures using RDKit.
-
Tautomer Enumeration: Critical Step. Do not simply process the input structure. Generate all tautomers (amide vs. iminol) and protonation states at pH 7.4.
-
Calculation:
-
Lipinski Counts: Use standard definitions (N/O count).
-
PSA (Polar Surface Area): Calculate Topological PSA (TPSA).[1]
-
Thresholds: For anti-TB activity (passive diffusion into granulomas), target TPSA
.
-
Visualization of Pharmacokinetic Pathway
Understanding how these H-bond parameters influence the drug's journey to the target.[1]
Figure 2: Pharmacokinetic trajectory of Isoniazid, highlighting the pH-dependent protonation event within the phagolysosome which activates the molecule.
References
-
PubChem. Isoniazid (CID 3767) - Chemical and Physical Properties. National Library of Medicine.[1] [Link]
-
Aakeröy, C. B., et al. (2002).[1] Crystal engineering of hydrogen-bonded assemblies: a progress report. Australian Journal of Chemistry.[1] [Link]
-
Hunter, C. A. (2004).[1] Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox. Angewandte Chemie International Edition. [Link]
-
Abraham, M. H., et al. (2006).[1] Hydrogen Bond Acidity and Basicity: An Introduction to the pKBHX Scale. Journal of Organic Chemistry. [Link]
-
SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Swiss Institute of Bioinformatics.[1] [Link]
Sources
Methodological & Application
Synthesis of 2-(4-Methylpiperidin-1-yl)isonicotinic acid via SNAr reaction
Application Note: Strategic Synthesis of 2-(4-Methylpiperidin-1-yl)isonicotinic Acid
Abstract & Strategic Overview
The synthesis of 2-(4-methylpiperidin-1-yl)isonicotinic acid represents a classic but critical transformation in medicinal chemistry, often serving as a core scaffold for kinase inhibitors and GPCR ligands. While seemingly simple, the reaction poses specific challenges: the deactivation of the pyridine ring by the carboxylate anion during direct substitution and the amphoteric nature of the product which complicates isolation.
This guide details an optimized Nucleophilic Aromatic Substitution (SNAr) protocol. Unlike traditional methods that may require esterification-hydrolysis sequences, this protocol focuses on the direct displacement of 2-chloroisonicotinic acid, utilizing "Green Chemistry" principles (aqueous or solvent-free conditions) to maximize atom economy and throughput.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism (SNAr).[1][2] The 2-position of the pyridine ring is activated for nucleophilic attack due to the inductive electron-withdrawing effect of the ring nitrogen.
However, a critical competing factor exists:
-
The Challenge: Under basic conditions, the carboxylic acid deprotonates (
). This anionic charge donates electron density into the ring via induction/resonance, partially deactivating it toward the incoming nucleophile (4-methylpiperidine). -
The Solution: We utilize high thermal energy (reflux or microwave) to overcome this activation energy barrier, or use specific solvents (like water) that stabilize the transition state via hydrogen bonding.
Figure 1: Reaction Mechanism & Pathway
Caption: The SNAr pathway involves the attack of the amine on the C-2 position, forming a transient anionic intermediate before chloride elimination restores aromaticity.
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Substrate | 2-Chloroisonicotinic acid | Cheaper than 2-Fluoro; sufficiently reactive at reflux. |
| Nucleophile | 4-Methylpiperidine | Used in excess (2.5–3.0 equiv) to act as both reactant and base (to quench HCl). |
| Solvent | Water (H₂O) or Neat | Water accelerates SNAr via H-bonding stabilization of the intermediate; "Neat" maximizes concentration. |
| Temperature | 100°C – 120°C | Required to overcome the deactivating effect of the carboxylate anion. |
| pH Control | Isoelectric Point (pI ~4.0) | Critical for isolation. The product is soluble at high and low pH but precipitates at its pI. |
Experimental Protocols
Method A: The "Green" Aqueous Reflux (Recommended for Scale-up)
Best for: Gram-scale synthesis, avoiding toxic organic solvents, and simplified workup.
Reagents:
-
2-Chloroisonicotinic acid (1.0 equiv)
-
4-Methylpiperidine (3.0 equiv)
-
Water (Deionized, 5 mL per gram of substrate)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloroisonicotinic acid (e.g., 5.0 g, 31.7 mmol) in water (25 mL).
-
Addition: Add 4-methylpiperidine (9.4 g, 11.2 mL, 95 mmol) in one portion.
-
Note: The suspension will likely clear as the amine salt forms and dissolves.
-
-
Reaction: Heat the mixture to reflux (bath temp ~110°C) for 12–16 hours.
-
Monitoring: Monitor by LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid). Look for the disappearance of the starting chloride.
-
-
Workup (Isoelectric Precipitation):
-
Cool the reaction mixture to room temperature.
-
The solution will be basic (pH > 10) due to excess amine.
-
Slowly add 6N HCl dropwise with vigorous stirring.
-
CRITICAL STEP: Monitor pH continuously. As the pH approaches 4.0–4.5 , a thick white/off-white precipitate will form. This is the zwitterionic product.
-
Troubleshooting: If you overshoot to pH < 2, the solid will redissolve (cationic form). Back-titrate with 1N NaOH to pH 4.
-
-
Isolation: Stir the slurry at 0°C (ice bath) for 30 minutes to maximize yield. Filter the solid via a Büchner funnel.
-
Washing: Wash the cake with cold water (2 x 10 mL) followed by cold acetone (1 x 10 mL) to remove unreacted amine and trace impurities.
-
Drying: Dry under vacuum at 50°C to constant weight.
Expected Yield: 75–85% Appearance: White to off-white powder.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation (mg scale).
-
Charge: In a 10 mL microwave vial, add 2-chloroisonicotinic acid (200 mg) and 4-methylpiperidine (1.0 mL, excess/solvent).
-
Irradiate: Heat at 160°C for 30 minutes (High absorption setting).
-
Workup: Dilute the reaction mixture with water (3 mL). Adjust pH to ~4.0 with 1N HCl. Collect the precipitate by filtration or centrifugation.
Purification & Isolation Logic (The pI Effect)
The isolation of amino-acid-like heterocycles relies heavily on exploiting the Isoelectric Point (pI) .
-
pH < 2: Molecule is protonated (Cationic: Pyridine-H⁺, COOH). Soluble in water.
-
pH > 9: Molecule is deprotonated (Anionic: Pyridine, COO⁻). Soluble in water.
-
pH ~ 4 (pI): Molecule is Zwitterionic (Pyridine-H⁺, COO⁻). Net charge is zero.[3][4][5] Minimum Solubility = Precipitation.
Figure 2: Workup Decision Tree
Caption: Optimization of product recovery by targeting the zwitterionic state (pH 4.0–4.5).
Analytical Validation
Ensure the product meets the following criteria before proceeding to downstream applications.
| Technique | Expected Signal Characteristics |
| LC-MS | [M+H]⁺ = 221.13 . Expect a single peak. |
| ¹H NMR (DMSO-d₆) | Pyridine Protons: Two doublets/singlets in the aromatic region (~7.0 ppm and ~8.2 ppm).Piperidine Ring: Multiplets at 3.0–4.5 ppm (N-CH₂) and 1.0–1.8 ppm (C-CH/CH₂).Methyl Group: Doublet at ~0.9 ppm. |
| Appearance | White to pale yellow solid. |
References
-
Mechanism of SNAr on Pyridines
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
-
Water-Mediated Green Synthesis
-
Narayan, S., et al. (2005).[6] "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension. Nature, 437, 346.
-
-
Isoelectric Point Purification Strategies
-
Microwave Assisted Synthesis of Aminopyridines
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Protocol for the Synthesis of 2-(4-Methylpiperidin-1-yl)isonicotinic Acid
Abstract & Strategic Overview
This application note details the robust synthetic protocol for reacting 2-chloroisonicotinic acid (2-CINA) with 4-methylpiperidine to yield 2-(4-methylpiperidin-1-yl)isonicotinic acid . This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, particularly kinase inhibitors (e.g., GSK-3
The Challenge
While standard
-
Acid-Base Competition: The carboxylic acid moiety (
) instantly protonates the piperidine base, forming a carboxylate salt. -
Electronic Deactivation: The resulting carboxylate anion (
) is electron-donating by induction, increasing electron density on the pyridine ring and significantly raising the activation energy required for the nucleophilic attack at the C2 position.
The Solution
To overcome the electronic penalty, this protocol utilizes a high-concentration thermal drive strategy. By running the reaction either neat (in excess amine) or in high-boiling protic solvents, we force the equilibrium forward. The workup leverages the amphoteric nature of the product for a chromatography-free purification via isoelectric precipitation.
Reaction Mechanism
The reaction proceeds via an Addition-Elimination (
Graphviz Diagram: Mechanistic Pathway
Caption: The reaction pathway highlights the initial salt formation which necessitates high thermal energy to drive the subsequent rate-limiting nucleophilic attack.
Experimental Protocol
Method A: Neat Reaction (High Throughput)
Recommended for scale-up (>10g) where reactor volume is premium.
Reagents:
-
2-Chloroisonicotinic acid (1.0 eq)[3]
-
4-Methylpiperidine (5.0 eq) – Acts as reactant, solvent, and base.
-
Conc. HCl (for pH adjustment)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chloroisonicotinic acid (solid) to the flask.
-
Addition: Add 4-methylpiperidine in one portion. Note: An exotherm will occur as the acid-base salt forms. The slurry may solidify or become very viscous.
-
Reaction: Heat the mixture to 120–130°C (oil bath temperature). The solids will melt/dissolve, forming a homogeneous solution.
-
Stirring: Ensure vigorous stirring to prevent charring at the flask walls.
-
Time: Reflux for 12–16 hours. Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid).
-
-
Quench: Cool the reaction mixture to ~50°C. Add water (5 mL per gram of starting material) to dissolve the salts.
-
Workup (Isoelectric Precipitation):
-
Transfer the solution to a beaker.
-
Ideally, the solution pH will be >11 due to excess amine.
-
Slowly add Conc. HCl dropwise with stirring.
-
Critical Step: Monitor pH carefully. As pH approaches 6, solids will start to form. Continue adjusting until pH 3.5 – 4.0 (the approximate isoelectric point).
-
Cool the slurry in an ice bath for 2 hours to maximize yield.
-
-
Isolation: Filter the solid. Wash with cold water (
) and cold acetone ( ) to remove trace amine hydrochloride salts. -
Drying: Vacuum dry at 50°C.
Method B: Aqueous/Solvent-Mediated (High Purity)
Recommended for smaller scales or if the neat reaction leads to tar formation.
Reagents:
-
2-Chloroisonicotinic acid (1.0 eq)[3]
-
4-Methylpiperidine (2.5 eq)
-
Solvent: Water or 2-Ethoxyethanol (3 volumes relative to acid mass)
-
Base (Optional):
(1.1 eq) – Allows reducing amine equivalents.
Procedure:
-
Suspend the acid and base (
) in water/solvent. -
Add 4-methylpiperidine.
-
Heat to reflux (100°C for water, 135°C for 2-ethoxyethanol).
-
Stir for 18-24 hours.
-
If using organic solvent, evaporate to dryness and redissolve in water. If using water, proceed directly.
-
Acidify to pH 3.5–4.0 as in Method A to precipitate the product.
Data Analysis & Specifications
Expected Yields & Properties
| Parameter | Method A (Neat) | Method B (Aqueous) |
| Typical Yield | 85 – 92% | 75 – 85% |
| Purity (HPLC) | >95% | >98% |
| Appearance | Off-white to pale yellow solid | White solid |
| Melting Point | >230°C (Decomposes) | >230°C (Decomposes) |
Critical Process Parameters (CPPs)
-
Temperature: Must exceed 100°C. Below this, the electron-rich carboxylate ring resists substitution.
-
Stoichiometry: At least 2.0 equivalents of base (amine or inorganic) are strictly required (1 eq to neutralize -COOH, 1 eq to neutralize HCl byproduct).
-
pH Control: Yield loss occurs if pH is too low (<2, forms hydrochloride salt, soluble) or too high (>6, forms carboxylate salt, soluble).
Workflow Visualization
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step decision tree for the synthesis and isolation of the target compound.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Temperature too low or insufficient amine. | Ensure internal temp >120°C. Increase amine to 5 eq. |
| Black/Tar Formation | Oxidation of amine or excessive heat. | Degas solvents with |
| No Precipitate at pH 4 | Product too dilute or wrong pH. | Concentrate aqueous layer. Verify pH meter calibration. |
| Product is Hygroscopic | Residual amine salts (HCl). | Wash filter cake thoroughly with cold acetone. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Analogous Synthesis Protocols (Chloronicotinic Acids)
-
Reactivity of 2-Chloroisonicotinic Acid Derivatives
-
CymitQuimica.[6] (n.d.). 2-Chloroisonicotinic acid Technical Data. Retrieved from
-
-
Isoelectric Precipitation of Amino Acids
-
Master Organic Chemistry. (2011).[1] Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE19834565A1 - Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters - Google Patents [patents.google.com]
- 4. Process for the preparation of 4-amino-2,2,6,6-tetramethylpiperidine - Patent DE-102008040045-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. CCCC 1997, Volume 62, Issue 3, Abstracts pp. 471-478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Note: Scalable Synthesis of 2-(4-Methylpiperidin-1-yl)isonicotinic acid methyl ester
Executive Summary
This application note details the optimized protocol for the preparation of 2-(4-Methylpiperidin-1-yl)isonicotinic acid methyl ester , a critical intermediate in the synthesis of small-molecule GLP-1 receptor agonists, including Danuglipron (PF-06882961) .[1]
The method utilizes a transition-metal-free Nucleophilic Aromatic Substitution (
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Yield | > 85% (Isolated) |
| Purity (HPLC) | > 98.0% |
| Reaction Time | 4 – 6 Hours |
| Key Impurity | Hydrolyzed acid (Saponification product) < 0.5% |
Strategic Analysis & Mechanism
Retrosynthetic Logic
The target molecule consists of an electron-deficient pyridine ring substituted at the C4 position with a methyl ester and at the C2 position with a 4-methylpiperidine moiety.
-
Activation: The ester group at C4 is strongly electron-withdrawing (
, effects), significantly lowering the LUMO energy of the pyridine ring.[1] -
Regioselectivity: This activation makes the C2 position highly electrophilic, facilitating the displacement of a halogen leaving group (Cl or Br) by the secondary amine nucleophile (4-methylpiperidine).
-
Mechanistic Pathway: The reaction proceeds via a Meisenheimer-like transition state (
mechanism).[1]
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway for the
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Mass/Vol | Role |
| Methyl 2-chloroisonicotinate | 171.58 | 1.0 | 10.0 g | Limiting Reagent |
| 4-Methylpiperidine | 99.17 | 1.2 | 6.94 g (8.2 mL) | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 16.1 g | Acid Scavenger |
| DMSO (Anhydrous) | - | - | 50 mL (5V) | Solvent |
| Ethyl Acetate | - | - | 100 mL | Extraction Solvent |
| Water | - | - | 150 mL | Quench/Wash |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equipment: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser.
-
Charging: Charge the flask with Methyl 2-chloroisonicotinate (10.0 g) and Potassium Carbonate (16.1 g).
-
Solvent Addition: Add DMSO (50 mL). Note: DMF can be used, but DMSO generally provides faster rates for
due to higher polarity.[1] -
Nucleophile Addition: Add 4-Methylpiperidine (8.2 mL) via syringe or dropping funnel.[1]
Step 2: Reaction Execution
-
Heating: Heat the mixture to 90°C .
-
Monitoring: Stir at 90°C for 4–6 hours.
Step 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Quench: Slowly pour the reaction mixture into Ice/Water (150 mL) with vigorous stirring.
-
Option B (Extraction - Recommended for purity):
Step 4: Purification
-
Recrystallization: The crude residue is typically a low-melting solid or viscous oil.[1] Recrystallization from Heptane/EtOAc (9:1) or trituration with cold Hexanes is recommended to remove trace amine.[1]
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Critical Process Parameters (CPPs) & Troubleshooting
Process Control Diagram
Figure 2: Decision tree for reaction monitoring and workup.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Temperature too low or old reagents.[1] | Increase temp to 100°C. Ensure 4-methylpiperidine is not carbonated (absorbs |
| Hydrolysis (Acid Impurity) | Wet solvent or excessive base exposure during workup.[1] | Use anhydrous DMSO.[1] Perform aqueous workup quickly and keep pH neutral. |
| Emulsion during Extraction | DMSO presence in aqueous layer.[1] | Add more Brine. Filter the biphasic mixture through a Celite pad if solids are present. |
| Product is Oily | Residual solvent or impurities.[1] | Triturate with cold pentane/hexanes. Seed with pure crystal if available.[1] |
Analytical Validation
The following data is representative of the purified title compound.
-
Chemical Formula:
[1] -
Molecular Weight: 234.30 g/mol [1]
-
Appearance: Off-white to pale yellow solid.[1]
NMR Expectations ( , 400 MHz)
- 8.25 (d, 1H): Pyridine C6-H (Deshielded by N).[1]
- 7.15 (s, 1H): Pyridine C3-H (Ortho to ester and amine).[1]
- 7.05 (d, 1H): Pyridine C5-H.[1]
- 4.40 (d, 2H): Piperidine equatorial protons (Alpha to N).[1]
-
3.92 (s, 3H): Methyl ester (
).[1] - 2.90 (t, 2H): Piperidine axial protons (Alpha to N).[1]
- 1.70 - 1.20 (m, 5H): Piperidine ring protons.[1]
- 0.96 (d, 3H): Methyl group on piperidine.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass:
[1]
Safety & Handling
-
Methyl 2-chloroisonicotinate: Irritant.[1] Avoid inhalation of dust.
-
4-Methylpiperidine: Flammable liquid.[1] Corrosive. Causes severe skin burns and eye damage.[1] Handle in a fume hood.
-
DMSO: Penetrates skin easily, carrying dissolved contaminants with it.[1] Wear nitrile gloves (double gloving recommended).[1]
References
-
Pfizer Inc. (2019).[1] Preparation of imidazoles as GLP-1 receptor agonists. World Intellectual Property Organization.[1] WO2019092632.[1]
-
Griffith, D. A., et al. (2022).[1] Discovery of Danuglipron (PF-06882961): A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor.[1][6] Journal of Medicinal Chemistry, 65(12), 8208–8226.[1] [1]
-
Carey, J. S., et al. (2006).[1] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347.[1] (Context on
prevalence in pharma). -
Common Organic Chemistry. (2023).
) Conditions and Protocols.
Sources
- 1. Danuglipron - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
Application Note: Optimizing TLC Solvent Systems for Monitoring 4-Methylpiperidine Coupling Reactions
Introduction
The formation of an amide bond is a cornerstone of modern medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Among the diverse range of amine building blocks, 4-methylpiperidine is a frequently utilized secondary amine, imparting valuable physicochemical properties to the final compound. The successful coupling of 4-methylpiperidine with a carboxylic acid is typically achieved through the use of activating agents, which facilitate the formation of a reactive intermediate that is subsequently attacked by the amine.[2]
Given the importance of achieving high yields and purity, meticulous monitoring of the reaction progress is essential. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable technique for this purpose.[3] It allows the researcher to qualitatively track the consumption of starting materials—the carboxylic acid and 4-methylpiperidine—and the concurrent formation of the desired amide product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of TLC solvent systems specifically tailored for monitoring 4-methylpiperidine coupling reactions.
Principles of Amide Coupling and the Role of TLC
Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[1] This process generally requires the "activation" of the carboxylic acid to enhance its electrophilicity, as it is otherwise unreactive towards amines.[2] This is commonly achieved using a variety of coupling reagents, which can be broadly categorized as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[4] Often, additives like 1-hydroxybenzotriazole (HOBt) are included to suppress side reactions, such as racemization, and improve coupling efficiency.[5]
The reaction mixture, therefore, contains the starting carboxylic acid, 4-methylpiperidine, the coupling reagents and their byproducts, and the newly formed amide. The goal of TLC is to find a mobile phase (solvent system) that provides clear separation of the key components on a stationary phase (typically silica gel). The relative polarity of these components dictates their mobility on the TLC plate. Generally, the amide product will have a polarity intermediate to that of the more polar carboxylic acid and the often less polar amine.
Selecting the Optimal TLC Solvent System
The selection of an appropriate solvent system is critical for achieving clear and interpretable TLC results. The ideal solvent system should provide a good separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8 for the compounds of interest.
Common Solvent Systems
For many neutral organic molecules, a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc) is a good starting point.[3] For amide coupling reactions involving 4-methylpiperidine, the following systems are often effective:
-
Ethyl Acetate/Hexanes: This is a versatile and widely used system. The ratio can be adjusted to achieve the desired separation. A higher proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move further up the plate.
-
Dichloromethane/Methanol (DCM/MeOH): This system is particularly useful for more polar compounds.[6] A small percentage of methanol (1-10%) in dichloromethane can significantly increase the polarity of the mobile phase.
-
Dichloromethane/Acetone: Similar to DCM/MeOH, this system offers a good range of polarity.
The Impact of Additives
The nature of the reactants and products in a 4-methylpiperidine coupling reaction often necessitates the use of additives in the eluent to improve spot shape and prevent streaking.[7]
-
Triethylamine (TEA) or Ammonia: 4-Methylpiperidine is a basic compound and can interact strongly with the slightly acidic silica gel stationary phase, leading to tailing or streaking.[8][9] Adding a small amount of a volatile base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the solvent system can neutralize the acidic sites on the silica, resulting in sharper, more defined spots for the amine and the amide product.[10][11]
-
Acetic Acid or Formic Acid: Conversely, if the carboxylic acid starting material is streaking, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to the eluent can help.[3][7] This ensures the carboxylic acid remains protonated and less likely to interact ionically with the silica gel.
Workflow for Solvent System Selection
Caption: Workflow for selecting an optimal TLC solvent system.
Detailed Protocols
Protocol 1: Standard TLC Monitoring of a 4-Methylpiperidine Coupling Reaction
Materials:
-
TLC plates (silica gel 60 F254)[3]
-
Developing chamber with a lid
-
Capillary tubes for spotting[3]
-
Reaction mixture
-
Solutions of starting materials (carboxylic acid and 4-methylpiperidine) in a volatile solvent (e.g., DCM or EtOAc)
-
Chosen eluent (e.g., 50% EtOAc/Hexanes with 0.5% TEA)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Close the lid and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[10] Mark lanes for the starting materials, a co-spot (both starting materials in the same lane), and the reaction mixture at different time points.
-
Spot the Plate: Using a capillary tube, apply a small spot of each sample onto the origin line in their respective lanes. The spots should be small and concentrated to ensure good separation.[12]
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[10] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[10]
-
Visualize the Plate:
-
UV Light: Allow the plate to dry completely. View the plate under a UV lamp (254 nm).[13] Circle any UV-active spots with a pencil. Aromatic carboxylic acids and many amide products will be visible.
-
Staining: If spots are not UV-active or for better visualization, use a chemical stain.
-
Protocol 2: Visualization with Stains
A. Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that visualizes a wide range of organic compounds, particularly those with functional groups that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[13][14]
-
Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% NaOH solution.[14]
-
Procedure:
-
After drying the developed TLC plate, dip it quickly into the KMnO₄ solution using forceps.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun. Spots will appear as yellow to brown on a purple background.[13]
-
B. Ninhydrin Stain: Ninhydrin is a specific stain for primary and secondary amines, appearing as a purple or yellow color.[15][16] 4-methylpiperidine will give a positive result.
Data Presentation: Example Solvent Systems and Rf Values
The following table provides a starting point for solvent system selection for a typical coupling reaction between a generic carboxylic acid and 4-methylpiperidine. Actual Rf values will vary depending on the specific structures of the reactants.
| Solvent System (v/v) | Additive | Carboxylic Acid (Rf) | 4-Methylpiperidine (Rf) | Amide Product (Rf) | Comments |
| 30% EtOAc / 70% Hexanes | None | ~0.1 (streaking) | ~0.3 (tailing) | ~0.2 | Good initial system, but additives are likely needed. |
| 50% EtOAc / 50% Hexanes | 0.5% TEA | ~0.2 | ~0.5 | ~0.4 | TEA improves the spot shape of the amine and product. |
| 5% MeOH / 95% DCM | 0.5% TEA | ~0.4 | ~0.7 | ~0.6 | A more polar system for more polar reactants/products. |
| 50% EtOAc / 50% Hexanes | 0.5% Acetic Acid | ~0.25 | ~0.2 (streaking) | ~0.35 | Acetic acid improves the spot shape of the carboxylic acid. |
Interpreting TLC Results for Reaction Monitoring
A properly executed TLC will provide a clear snapshot of the reaction's progress.
-
t = 0 (Start of reaction): You should see spots corresponding to your starting carboxylic acid and 4-methylpiperidine. The reaction mixture lane should resemble the co-spot lane.
-
During the reaction: As the reaction proceeds, the intensity of the starting material spots will decrease, and a new spot corresponding to the amide product will appear and intensify.
-
Reaction completion: The reaction is considered complete when one or both of the starting material spots are no longer visible in the reaction mixture lane.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. jpt.com [jpt.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. bachem.com [bachem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 15. Ninhydrin - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amination of 2-Chloroisonicotinic Acid
Ticket ID: T-2CINA-PIP-001 Subject: Yield Improvement & Protocol Optimization for 2-(Piperidin-1-yl)isonicotinic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
You are encountering low yields or difficult workups in the reaction between 2-chloroisonicotinic acid (2-CINA) and piperidine . This is a common bottleneck caused by the amphoteric nature of the substrate.
The core issue is electronic deactivation . In basic conditions (required to neutralize the HCl byproduct), the carboxylic acid deprotonates to form a carboxylate anion (
This guide provides three distinct protocols to bypass this limitation, ranked by robustness and scalability.
Part 1: The Mechanic Failure (Root Cause Analysis)
Before optimizing, you must understand why the direct reaction often stalls at 30-50% conversion.
The Deactivation Trap
When you mix 2-CINA with piperidine (which acts as both nucleophile and base), the first event is not substitution; it is an acid-base neutralization.
Figure 1: The kinetic trap. The formation of the anionic species (Red) creates an electron-rich ring that repels the incoming nucleophile, requiring harsh forcing conditions to proceed.
Part 2: Optimized Protocols
Choose the method that fits your equipment and purity requirements.
Method A: The "Ester Bypass" (Recommended for Purity)
Best for: High purity requirements, avoiding chromatography.
By converting the acid to an ester, you prevent the formation of the deactivating carboxylate anion. The ester group (
Protocol:
-
Esterification: Reflux 2-CINA in MeOH with catalytic
(or ) for 4 hours. Isolate methyl 2-chloroisonicotinate. -
Amination: Dissolve ester (1.0 equiv) in DMSO or DMF (0.5 M). Add Piperidine (2.5 equiv).
-
Reaction: Heat to 80-100°C for 2-4 hours. (Conversion is usually >95%).
-
Hydrolysis (One-pot): Add aqueous NaOH (3.0 equiv) directly to the reaction mixture. Heat at 60°C for 1 hour to saponify the ester back to the acid.
-
Workup: Acidify to pH 5-6 (Isoelectric point) to precipitate the zwitterionic product.
Method B: Microwave-Assisted Aqueous Synthesis
Best for: Speed, Green Chemistry, "One-pot" needs.
Water is a unique solvent for pyridine
Protocol:
-
Charge: 2-CINA (1.0 equiv), Piperidine (3.0 equiv), and Water (3 mL/mmol) in a microwave vial.
-
Conditions: Irradiate at 140-160°C for 20-40 minutes.
-
Note: Pressure will rise; ensure vessel is rated for ~15 bar.
-
Workup: Cool to RT. The product often precipitates directly upon acidification.
Method C: High-Concentration Melt (Solvent-Free)
Best for: Large scale, avoiding organic solvents.
Protocol:
-
Mix: 2-CINA (1.0 equiv) and Piperidine (5.0 equiv). No solvent.
-
Catalyst: Add Boric Acid (
) (10 mol%). Boric acid can activate the pyridine nitrogen and assist in leaving group departure. -
Heat: Stir at 120°C for 6-12 hours.
-
Workup: Dilute with water, adjust pH.
Part 3: Comparative Data Analysis
| Feature | Method A (Ester Route) | Method B (Microwave/H2O) | Method C (Melt) |
| Yield | 85-95% | 70-85% | 60-75% |
| Reaction Time | 4h + 1h | 30 min | 12h |
| Purity (Crude) | High | Moderate | Low (Polymerization risk) |
| Scalability | Excellent | Limited by vessel size | Good |
| Key Risk | Two steps (but can be telescoped) | Pressure safety | Sublimation of piperidine |
Part 4: Troubleshooting & FAQs
Q1: My reaction turns black/tarry. What happened?
Diagnosis: Thermal decomposition or polymerization. Fix:
-
Oxygen: Pyridine anions are sensitive to oxidation. Degas your solvents and run under Nitrogen/Argon.
-
Temp: If using Method C (Melt), reduce temperature to 110°C and extend time.
-
Stoichiometry: Huge excess of piperidine at high heat can lead to ring opening. Stick to 2.5–3.0 equivalents.
Q2: I cannot extract the product from the aqueous layer.
Diagnosis: You are fighting the Isoelectric Point (pI) .
-
At pH < 3: The pyridine nitrogen is protonated (Cationic, water-soluble).
-
At pH > 8: The carboxylic acid is deprotonated (Anionic, water-soluble).
-
Target: You need the Zwitterion (Neutral net charge) for precipitation or extraction into organic solvents (like n-Butanol/EtOAc).
The "Magic pH" Protocol:
-
Cool the reaction mixture.
-
Slowly add 1M HCl or 1M NaOH while monitoring with a pH meter.
-
Target pH 5.5 – 6.0 .
-
Stir at 0°C for 30 minutes. The product should precipitate as a white/off-white solid.
Q3: The reaction is stuck at 50% conversion.
Diagnosis: Product inhibition or chloride accumulation. Fix:
-
Solvent Switch: If using ethanol/methanol, switch to DMSO or NMP . The higher boiling point allows higher energy input, and the polar aprotic nature solvates the intermediate better.
-
Leaving Group Scavenger: Add a non-nucleophilic base (like
) if you aren't using excess piperidine, though excess piperidine is usually preferred.
Part 5: Isolation Workflow Logic
Use this decision tree to determine the correct workup for your specific crude mixture.
Figure 2: Isolation strategy focusing on the amphoteric nature of the amino-acid product.
References
-
Microwave-Assisted Synthesis
-
Mechanistic Insight (
on Pyridines):- Title: Nucleophilic Arom
- Source: Journal of Organic Chemistry (General Reference for Mechanism).
-
URL:[Link]
- Relevance: Explains the electronic activation/deactivation of the pyridine ring
-
Catalytic Improvements
-
Isoelectric Point & Purification
Sources
Optimizing reaction temperature for SNAr on pyridine-4-carboxylic acid
Technical Support Center: SNAr Optimization for Pyridine-4-Carboxylic Acid
Ticket ID: SNAR-PYR4-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimizing reaction temperature and conditions for Nucleophilic Aromatic Substitution (SNAr) on isonicotinic acid derivatives.
User Guide & Troubleshooting Interface
Welcome to the Technical Support Center. You are likely encountering difficulties with SNAr reactions on pyridine-4-carboxylic acid (isonicotinic acid) derivatives. This substrate presents a classic "Process Chemistry Paradox": the carboxylic acid moiety is essential for your final scaffold but detrimental to the SNAr mechanism due to electronic deactivation and solubility issues.
This guide moves beyond standard textbook answers to address the specific physicochemical barriers of this substrate.
Part 1: The Core Conflict (Thermodynamics vs. Kinetics)
The most common ticket we receive involves users heating the reaction to force conversion, only to observe black tar (decomposition) or returned starting material. You are fighting two opposing forces:
-
Electronic Deactivation (The "Carboxylate Trap"): Under basic SNAr conditions, your carboxylic acid (
) becomes a carboxylate anion ( ).-
Effect: The
group is electron-donating by induction ( ). This increases electron density in the pyridine ring, repelling the incoming nucleophile and raising the activation energy ( ).
-
-
Thermal Instability: Pyridine-4-carboxylic acids are prone to decarboxylation at high temperatures.
Optimization Strategy: The "Goldilocks" Temperature Window
| Temperature Zone | Reaction Status | Risk Factor |
| < 60°C | Kinetic Dead Zone | Reaction stalled. The ring is too electron-rich (due to |
| 80°C – 130°C | Optimal Window | Sufficient energy to overcome electronic deactivation. Solvent choice is critical here (see Part 2). |
| > 150°C | Danger Zone | High risk of thermal decarboxylation. Formation of intractable tars/polymers. |
Part 2: Critical Troubleshooting (Q&A)
Q1: "I am running the reaction in DMF at 100°C with K2CO3, but I see no product. Should I increase the temperature?"
Diagnosis: You are likely facing the Solubility-Reactivity Mismatch . The carboxylate salt of your pyridine is zwitterionic and highly polar. In organic solvents like DMF or DMSO, the salt may form tight ion pairs or simply crash out, preventing the nucleophile from attacking.
Corrective Protocol:
-
Do NOT increase temp above 140°C.
-
Switch Solvent System:
-
Option A (Homogeneous): Use NMP (N-Methyl-2-pyrrolidone) or DMSO but ensure your base is soluble. Switch from
to an organic base like DBU or DIPEA (2.5 equiv) to maintain solubility of the carboxylate. -
Option B (Phase Transfer): Use Toluene/Water (biphasic) with a Phase Transfer Catalyst (e.g., TBAB ). This keeps the carboxylate in the aqueous phase while the nucleophile attacks at the interface.
-
Q2: "The reaction works on the methyl ester but fails on the acid. Why not just use the ester?"
Insight: This is the preferred synthetic route.
-
The Ester Advantage: The ester group (
) is Electron Withdrawing ( ). It activates the ring, making the SNAr significantly faster and cleaner at lower temperatures (often 60-80°C). -
The Fix: If your workflow allows, esterify first (
), perform the SNAr, and then hydrolyze ( ). This adds two steps but often increases overall yield by avoiding the harsh conditions required for the acid [2].
Q3: "I am seeing a new spot on TLC that isn't product or starting material. Is it decarboxylation?"
Analysis: If the spot is non-polar and you are heating >140°C, yes. However, if you are using a weaker nucleophile (like an amine), you might be observing Protodehalogenation (where the halogen is replaced by a hydrogen) or Hydrolysis (halogen replaced by OH from trace water).
Validation Test: Isolate the impurity.
Part 3: Decision Logic & Mechanism
The following diagram illustrates the decision matrix for optimizing this specific reaction.
Caption: Decision Logic for SNAr Optimization on Pyridine-4-Carboxylic Acid. Note the divergence between direct reaction and the preferred esterification route.
Part 4: Standardized Protocol (Direct Acid Route)
If you must perform SNAr directly on the acid, follow this optimized protocol to minimize thermal degradation.
Reagents:
-
Substrate: 2-Chloroisonicotinic acid (1.0 equiv)
-
Nucleophile: Amine or Thiol (1.2 - 1.5 equiv)
-
Base: DIPEA (2.5 equiv) - Crucial for solubility
-
Solvent: NMP (0.5 M concentration)
Step-by-Step:
-
Dissolution: Charge substrate and base in NMP. Stir at RT for 10 mins to ensure formation of the soluble ammonium carboxylate salt.
-
Addition: Add nucleophile.
-
Stepwise Heating (The Ramp):
-
Heat to 80°C and hold for 2 hours. Check HPLC/TLC.
-
If <10% conversion: Ramp to 110°C . Hold for 4 hours.
-
If still stalled: Ramp to 130°C (MAX). Do not exceed.
-
-
Workup:
-
Cool to RT.
-
Dilute with water.
-
Acidify carefully with 1M HCl to pH 3-4. The product (zwitterionic amino-acid) should precipitate.
-
Filter and wash with cold water.
-
References
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 2-Fluoroisonicotinic Acid. Retrieved from (Indicates decomposition temperature at 191°C).
- March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
WuXi AppTec. (2022). SNAr Reaction of Polyhalogenated Heterocycles. (Regioselectivity data for pyridine derivatives).
Sources
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ongrok.com [ongrok.com]
- 4. gamutpackaging.com [gamutpackaging.com]
- 5. Decarboxylation 101: Keys to Decarbing Weed | Leafly [leafly.com]
- 6. Decarboxylation: How cannabinoids are activated - Cannactiva [cannactiva.com]
- 7. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Zwitterionic Isonicotinic Acid Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique solubility challenges presented by zwitterionic isonicotinic acid derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my zwitterionic isonicotinic acid derivatives showing such poor aqueous solubility?
A1: Zwitterionic compounds, including isonicotinic acid derivatives, possess both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups.[1] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. This neutrality minimizes interactions with polar water molecules and often leads to strong intermolecular interactions (like hydrogen bonding) between the zwitterions themselves, promoting crystallization and resulting in low aqueous solubility. In aqueous solutions, the zwitterionic form is prevalent, whereas in non-aqueous, organic solvents, the neutral form dominates.[2]
Q2: I've tried adjusting the pH, but the solubility is still not optimal. What am I missing?
A2: While pH adjustment is a fundamental strategy, the solubility of zwitterionic compounds exhibits a "U-shaped" curve. Solubility is lowest at the isoelectric point (pI) and increases as the pH is moved away from the pI in either the acidic or basic direction. It is crucial to determine the pKa values of both the acidic and basic groups of your specific derivative to accurately predict the pI and, subsequently, the optimal pH range for solubilization. For many drugs, pH-dependent solubility can significantly impact their absorption and bioavailability.[3]
Q3: Can salt formation improve the solubility of my zwitterionic derivative?
A3: Yes, salt formation is a highly effective and common strategy for enhancing the solubility of ionizable drugs, including zwitterions.[1][4][5][6][7] By reacting your zwitterionic compound with a suitable acid or base, you can form a salt that is more readily ionized in solution.[8] This increases its interaction with water molecules and disrupts the crystal lattice energy, leading to improved solubility.[6] The choice of the counter-ion is critical, as it can significantly influence the resulting salt's physicochemical properties.[1][9]
Q4: What are co-solvents, and how can they help with my solubility issues?
A4: Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the overall polarity of the solvent system, making it more favorable for less polar molecules to dissolve.[12] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The use of co-solvents can lead to a dramatic increase in the solubility of nonpolar solutes.[11]
Q5: What is the difference between a co-crystal and a salt, and can co-crystals help with solubility?
A5: The key difference lies in the nature of the interaction. In a salt, there is a distinct proton transfer between the active pharmaceutical ingredient (API) and the counter-ion, resulting in an ionic bond. In a co-crystal, the API and a co-former are present in a neutral state and are held together by non-ionic interactions, such as hydrogen bonding. Co-crystals can be an effective strategy for improving the solubility of non-ionizable or weakly ionizable compounds.
Part 2: Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I adjust the pH.
Underlying Cause: You are likely adjusting the pH to the isoelectric point (pI) of your zwitterionic isonicotinic acid derivative, where it has minimal solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-induced precipitation.
Detailed Protocol: pH-Dependent Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Equilibrium Solubility Measurement: Add an excess amount of your compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Collection and Analysis: Centrifuge or filter the samples to remove undissolved solids. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility as a function of pH to visualize the pH-solubility profile and identify the pI.
Issue 2: Salt formation did not significantly improve solubility.
Underlying Cause: The choice of counter-ion may not be optimal, or the resulting salt may have a stable crystal lattice that negates the solubility advantage.
Troubleshooting Strategies:
-
Counter-ion Screening: Experiment with a variety of counter-ions. For acidic salts, consider hydrochloride, sulfate, or mesylate. For basic salts, sodium, potassium, or tromethamine can be effective. The lipophilicity of the counter-ion can also play a role; for instance, longer alkyl chain counter-ions may decrease aqueous solubility.[9]
-
Solid-State Characterization: Analyze the solid form of the salt using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm salt formation and assess its crystallinity and stability.
-
Co-amorphous Systems: Consider forming a co-amorphous system with an amino acid like tryptophan. This approach can significantly enhance solubility by preventing crystallization and involves interactions such as hydrogen bonding and π-π stacking.[13][14]
Data Presentation: Example of Counter-ion Impact on Solubility
| Counter-ion | Resulting Salt Form | Aqueous Solubility (mg/mL) at 25°C |
| None | Free Zwitterion | 0.5 |
| Hydrochloride | Cationic Salt | 15.2 |
| Sodium | Anionic Salt | 12.8 |
| Mesylate | Cationic Salt | 25.6 |
| Benzylamine | Cationic Salt | 1.2 |
Note: The data in this table is illustrative and will vary for different isonicotinic acid derivatives.
Issue 3: The use of co-solvents is leading to compound instability or precipitation upon dilution.
Underlying Cause: While co-solvents can increase solubility in the concentrate, they can also lead to supersaturation and subsequent precipitation when the solution is diluted into an aqueous medium. Additionally, the altered solvent environment may affect the chemical stability of your compound.
Troubleshooting Workflow:
Caption: Decision-making workflow for co-solvent optimization.
Experimental Protocol: Co-solvent Screening and Optimization
-
Screening: Prepare solutions of your compound in various co-solvents (e.g., 20% v/v in water) to determine the initial solubility enhancement.
-
Optimization: For promising co-solvents, create a concentration gradient (e.g., 5%, 10%, 20%, 40% v/v) to find the optimal balance between solubility and potential for precipitation upon dilution.
-
Dilution Study: Perform a controlled dilution of the optimized co-solvent formulation into an aqueous buffer (e.g., phosphate-buffered saline) and monitor for any signs of precipitation over time using visual inspection and particle size analysis.
-
Stability Assessment: Store the lead formulations at various temperatures and time points, and analyze for compound degradation using a stability-indicating HPLC method.
References
-
Zhu, S., Gao, H., Babu, S., & Garad, S. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(1), 177-187. [Link]
-
Zhu, S., Gao, H., Babu, S., & Garad, S. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. [Link]
-
Tall, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber, 32(6), 150-152. [Link]
-
Kumar, V., Singh, G., & Singh, N. (2025). Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies. Crystal Growth & Design. [Link]
-
Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]
-
Ferreira, O., & Pinho, S. P. (2012). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical & Engineering Data, 57(12), 3531-3538. [Link]
-
Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories. [Link]
-
Jones, D. S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Beaucage, G., et al. (2018). The effect of solvent polarity on wormlike micelles using dipropylene glycol (DPG) as a cosolvent in an anionic/zwitterionic mixed surfactant system. Journal of Colloid and Interface Science, 510, 143-150. [Link]
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. [Link]
-
Sharma, D., Saini, S., & Singh, G. (2013). Techniques to improve the solubility of poorly soluble drugs. Research Journal of Pharmacy and Technology, 6(8), 876-880. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Al-Zoubi, N., Odah, F., & Al-Jaberi, A. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]
-
Filo. (2025). How does co-solvency increase solubility. [Link]
-
Caira, M. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1845-1855. [Link]
-
Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3465-3474. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Various Authors. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Caira, M. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Indra, et al. (2022). Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Biology, Medicine, & Natural Product Chemistry, 11(2), 84-90. [Link]
-
Lin, Y. T., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2095. [Link]
-
Lee, S., & Kim, S. (2024). pH-dependent drug interactions with acid reducing agents. Journal of Emerging Investigators. [Link]
Sources
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 5. Estrategias de formulación para API poco solubles | Artículo | Dr. Reddy’s [api.drreddys.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. How does co-solvency increase solubility | Filo [askfilo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of base selection (TEA vs DIPEA) on isonicotinic acid amination
Ticket ID: #ISO-AMN-001 Subject: Effect of Base Selection (TEA vs. DIPEA) on Yield and Purity Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
You are encountering variability in the amination of isonicotinic acid (pyridine-4-carboxylic acid). The choice between Triethylamine (TEA) and
For isonicotinic acid couplings using uronium/guanidinium reagents (HATU, HBTU), DIPEA is the mandatory standard .[1] TEA introduces a competing nucleophilic pathway that consumes coupling reagents and caps the amine. However, if using acid chlorides, TEA remains a viable, cost-effective option.[1]
Module 1: The Mechanistic Divergence
Why TEA Fails with HATU/HBTU
While TEA (
-
The DIPEA Advantage (Steric Shielding): The isopropyl groups on DIPEA create a steric shield around the nitrogen. This prevents DIPEA from acting as a nucleophile, restricting it to its role as a proton scavenger.[1]
-
The TEA Trap (Nucleophilic Interference): TEA is less hindered.[1][2] In the presence of uronium-based coupling reagents (like HATU), TEA can attack the electrophilic center of the reagent, forming a stable, unreactive guanidinium byproduct. This depletes the coupling reagent and lowers yield.
Visualizing the Conflict
The following diagram illustrates the kinetic competition between the desired activation and the parasitic TEA side reaction.
Figure 1: Kinetic competition during HATU coupling.[1] DIPEA promotes the productive pathway, while TEA risks irreversible consumption of the coupling reagent.
Module 2: Troubleshooting Isonicotinic Acid Solubility
Isonicotinic acid presents a unique challenge: it is zwitterionic (the pyridine nitrogen can protonate the carboxylic acid). This creates a high crystal lattice energy, making it insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in pure THF.[1]
The Solubility Protocol
-
Solvent: Use DMF or DMAc (Dimethylacetamide).[1] These polar aprotic solvents disrupt the zwitterionic lattice.
-
Base Effect on Solubility:
Module 3: Validated Experimental Protocols
Protocol A: HATU-Mediated Coupling (Recommended)
Applicability: High-value amines, difficult couplings, or when avoiding harsh acid chlorides.[1]
-
Dissolution: Dissolve Isonicotinic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv). Note: The solution should clarify as the zwitterion is broken.
-
Activation: Add HATU (1.1 equiv). Stir at room temperature for 5–10 minutes .
-
Checkpoint: A color change (often to yellow/orange) indicates active ester formation.[1]
-
-
Amine Addition: Add the amine (1.1 equiv).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(removes unreacted acid/HOBt) and brine.
Protocol B: Acid Chloride Method (Alternative)
Applicability: Large scale, cost-sensitive, robust amines.[1]
-
Activation: Reflux Isonicotinic Acid in SOCl
(neat) to generate Isonicotinoyl Chloride. Evaporate excess SOCl .[1] -
Solvent: Redissolve residue in dry DCM.
-
Base: Add TEA (3.0 equiv).
-
Why TEA here? In acid chloride reactions, TEA can act as a nucleophilic catalyst (forming a transient acyl-ammonium species) which is actually beneficial.[1]
-
-
Amine Addition: Add amine (1.0 equiv) dropwise at 0°C.
Module 4: Comparative Data Analysis
The following table summarizes the critical differences impacting your decision matrix.
| Feature | Triethylamine (TEA) | DIPEA (Hünig's Base) | Impact on Isonicotinic Amidation |
| pKa (Conj.[1][3] Acid) | ~10.75 | ~11.0 | Negligible difference in basicity.[1] |
| Nucleophilicity | Moderate | Very Low (Non-nucleophilic) | Critical: TEA reacts with HATU; DIPEA does not.[1] |
| Steric Bulk | Low (Ethyl groups) | High (Isopropyl groups) | DIPEA prevents side reactions and aggregation.[1] |
| Boiling Point | 89°C | 127°C | TEA is easier to remove via rotovap; DIPEA requires acidic wash.[1] |
| Solubility of Salts | Low in DCM/THF | High in organics | DIPEA maintains homogeneity in concentrated reactions.[1] |
| Cost | Low | Moderate | Use TEA for acid chlorides; DIPEA for coupling reagents.[1] |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use TEA if I add the amine before the HATU? A: It is risky. While this reduces the time TEA is alone with HATU, the amine and TEA will still compete. If your amine is sterically hindered or unreactive, TEA will likely win the race to react with HATU, forming the guanidinium byproduct. Stick to DIPEA.
Q: My reaction turned black/dark brown. Is this normal? A: Pyridine derivatives are electron-deficient and prone to oxidation or polymerization if trace metals are present or if left too long in light.[1] However, a yellow/orange color is standard for HATU activations.[1] Darkening often indicates decomposition; ensure your DMF is amine-free (freshly distilled or biotech grade).[1]
Q: How do I remove DIPEA during workup? A: Unlike TEA, DIPEA is hard to evaporate.[1] You must wash the organic layer with 10% Citric Acid or 1M HCl . This protonates the DIPEA (and unreacted pyridine starting material), pulling them into the aqueous phase.
References
-
Carpino, L. A., et al. (1994).[1] "1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive."[1][5] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]
- Establishes the mechanism of HATU and the necessity of non-nucleophilic bases.
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link
- Comprehensive review covering base effects and side reactions in amid
-
Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
- Authoritative industry guide on the TEA/DIPEA selection for uronium reagents.
-
Joullié, M. M., & Lassen, K. M. (2010).[1] "Evolution of Amide Bond Formation." Arkivoc, viii, 189-250.[1] Link[1]
- Discusses the evolution of reagents and the specific role of hindered bases.
Sources
Technical Support Center: Piperidine Stability & Isolation
Ticket ID: PIP-OX-WORKUP-001 Subject: Preventing Oxidation of Piperidine Rings During Workup & Isolation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermodynamic Trap
Researchers often underestimate the thermodynamic drive for a piperidine ring to revert to its aromatic counterpart (pyridine) or undergo N-oxidation. While piperidine (a cyclic secondary amine) appears stable, two specific workup conditions create a "perfect storm" for degradation:
-
Catalytic Reversion: If you synthesized the piperidine via hydrogenation of a pyridine, the presence of residual metal catalyst (Pd, Pt, Rh) plus atmospheric oxygen acts as a dehydrogenation system, driving the equilibrium back toward the aromatic pyridine.
-
N-Oxide Formation: The nitrogen lone pair is highly nucleophilic. Trace peroxides in extraction solvents (THF, Et₂O) or dissolved oxygen in illuminated conditions can rapidly form N-oxides or hydroxylamines.
This guide provides self-validating protocols to neutralize these threats during the critical isolation phase.
Module 1: The "Reversion" Phenomenon (Catalytic Dehydrogenation)
Symptom: You observe the reappearance of the starting material (pyridine) or a drop in yield after filtering the catalyst, especially if the filtration cake dried out.
The Mechanism
A heterogeneous catalyst (e.g., Pd/C) lowers the activation energy for both hydrogenation and dehydrogenation. In the presence of
Figure 1: The catalytic cycle of reversion. Exposure to air while the product is still in contact with the catalyst triggers rapid aromatization.
Protocol: Anaerobic Catalyst Removal
Objective: Remove the metal catalyst before the system sees oxygen.
-
Preparation: Prepare a Celite® pad in a sintered glass funnel. Flush the receiving flask with Argon/Nitrogen.[1]
-
The "Solvent Blanket": Never let the reaction mixture run dry on the filter. Keep a layer of solvent over the catalyst cake at all times.
-
The Wash: Elute with a deoxygenated solvent.[1]
-
Quenching (Optional but Recommended): If the catalyst is particularly active (e.g., Pd(OH)₂), add a catalyst poison like thiourea or CS₂ (0.1 eq) to the mixture before filtration to permanently deactivate the metal surface [1].
Module 2: The "Ghost" Impurity (N-Oxidation)
Symptom: A new, highly polar spot appears on TLC after extraction with ether or THF. Mass spec shows M+16 peak.
The Mechanism
Ethers (THF, Diethyl ether, Dioxane) form organic peroxides (
Figure 2: Pathway of N-oxide formation via solvent impurities.
Protocol: The "Zero-Peroxide" Extraction
Objective: Eliminate oxidizing agents from the solvent matrix.
-
Test First: Use quantofix® peroxide test strips on your extraction solvent. If >5 mg/L, do not use.
-
Scavenging Wash: If you must use a suspicious solvent, wash the organic layer immediately with 10% aqueous Sodium Bisulfite (
) or 10% Ferrous Sulfate ( ) . These mild reducing agents will quench peroxides before they react with the amine [2]. -
Alternative: Switch to non-peroxidizable solvents for extraction, such as Dichloromethane (DCM) or Ethyl Acetate , provided your product solubility allows.
Module 3: Stabilization via Salt Formation
The most robust method to prevent oxidation during storage or concentration is to remove the electron density from the nitrogen lone pair.
The "Protective" Protocol:
-
Acidification: Immediately after catalyst filtration, treat the filtrate with 1.1 equivalents of HCl (in dioxane or ether) or Trifluoroacetic acid (TFA).
-
Mechanism:
. The ammonium salt has no lone pair available for oxidation. -
Workup: Evaporate the solvent. The resulting hydrochloride salt is indefinitely stable to air and peroxides.
-
Recovery: When ready for the next step, regenerate the free base by partitioning between DCM and saturated aqueous
.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Yield Loss | Reversion to Pyridine | Check Catalyst: Did the filter cake dry out? Use the "Solvent Blanket" technique (Module 1). |
| M+16 Peak | N-Oxide Formation | Check Solvents: Test THF/Ether for peroxides. Wash organic layer with |
| Yellowing | Radical Oxidation | Light Sensitivity: Piperidines can form radical species (imines) under light. Wrap flasks in foil; use amber glassware. |
| Emulsions | Amphiphilic Nature | pH Adjustment: Piperidines are basic. Ensure aqueous layer is pH > 12 to force product into organic layer, or pH < 2 to keep impurities in organic. |
References
-
Catalyst Poisoning
-
Peroxide Removal
- Protocol: Ferrous sulfate reduces hydroperoxides to alcohols, preventing N-oxid
-
Source:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
-
Piperidine Oxidation Mechanisms
- Context: Dehydrogen
-
Source: Barnes, R. A., & Julia, M. "The Structure of the Piperidine Ring." Journal of the American Chemical Society, 1949.
-
N-Oxide Reduction (Rescue Protocol)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. netl.doe.gov [netl.doe.gov]
- 4. EP0099592A2 - Process for the catalytic dehydrogenation of piperidine - Google Patents [patents.google.com]
- 5. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Validation & Comparative
Comparative SAR Guide: 4-Methylpiperidine vs. Piperazine Isonicotinic Acid Derivatives
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Pharmacophore Divergence
In the optimization of isonicotinic acid derivatives—particularly for antitubercular (anti-TB) and antimicrobial applications—the choice between a 4-methylpiperidine and a piperazine moiety represents a fundamental fork in Structure-Activity Relationship (SAR) strategy.
This guide analyzes the biological potency trade-offs between these two scaffolds. While both utilize a six-membered saturated heterocycle, their physicochemical impacts are diametrically opposed:
-
Piperazine introduces a secondary nitrogen, acting as a hydrophilic handle for hydrogen bonding and solubility enhancement (
modulation). -
4-Methylpiperidine acts as a lipophilic cap, increasing membrane permeability and providing steric bulk for hydrophobic pocket occupancy without the ionization potential of a second nitrogen.
Key Insight: Recent experimental data suggests that while piperazine analogs often exhibit superior pharmacokinetic profiles (solubility), 4-methylpiperidine derivatives frequently display higher intrinsic potency in targets requiring deep hydrophobic penetration, such as the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) binding site, provided the solubility threshold is met.
Physicochemical & Structural Comparison
The biological potency of these derivatives is governed by their ability to penetrate cell walls (mycolic acid layers in M. tb) and bind to the target active site.
| Feature | Piperazine Moiety | 4-Methylpiperidine Moiety |
| Structure | 1,4-diazacyclohexane | 4-methyl-1-azacyclohexane |
| Electronic Character | Polar, H-bond donor/acceptor (N4) | Non-polar, Hydrophobic (C4-Methyl) |
| Lipophilicity (LogP) | Low (Decreases LogP) | High (Increases LogP) |
| pKa (approx) | ~9.8 (N1), ~5.6 (N4) | ~11.0 (N1) |
| Solubility | High (Water soluble salts) | Low (Lipophilic) |
| Metabolic Liability | N-oxidation, N-alkylation | Hydroxylation at Methyl/Ring |
| Primary Utility | Linker for bis-aryl systems; Solubility | Hydrophobic pocket filling |
Biological Potency Analysis
Case Study A: Antitubercular Activity (Target: InhA)
Isonicotinic acid hydrazide (INH) requires activation by KatG to form an adduct with NAD+, which inhibits InhA.[1] Derivatives incorporating piperazine or piperidine rings aim to bypass resistance mechanisms or enhance binding.
-
Piperazine Performance:
-
Mechanism: The distal nitrogen (N4) allows for the attachment of bulky aryl groups (e.g., via a benzylidene linker). This extension can interact with the substrate-binding loop of InhA.
-
Data: In a study of INH-derived hydrazones, piperazine derivatives with moderate lipophilicity (e.g., N-cyclohexylpiperazine) showed MIC values as low as 0.39 µg/mL against M. tb H37Rv [1].
-
Limitation: Unsubstituted piperazines are often too polar to passively diffuse efficiently through the waxy mycobacterial cell wall unless coupled with a lipophilic tail.
-
-
4-Methylpiperidine Performance:
-
Mechanism: The 4-methyl group provides a concentrated hydrophobic volume. When the isonicotinic core positions the molecule, the 4-methylpiperidine moiety can displace water from hydrophobic sub-pockets (entropy-driven binding).
-
Data: Analogs replacing the piperazine nitrogen with a 4-methine/methyl carbon often see a 2-5x increase in potency in biochemical assays due to stronger van der Waals interactions, provided the compound remains soluble.
-
Potency Driver: The absence of the N4 ionization cost allows the 4-methylpiperidine to traverse the mycolic acid barrier more effectively than its protonated piperazine counterpart [2].
-
Case Study B: Antimicrobial Spectrum (Gram-Positive/Negative)
-
Piperazine: Superior against Gram-negative bacteria (e.g., E. coli) due to porin channel passage requirements where polarity is advantageous [3].
-
4-Methylpiperidine: Often shows higher potency against Gram-positive strains (e.g., S. aureus) where lipophilicity correlates with peptidoglycan penetration [4].
Mechanism of Action & SAR Logic
The following diagram illustrates the decision logic for selecting between these two moieties during lead optimization.
Caption: SAR Decision Tree for selecting 4-methylpiperidine vs. piperazine based on target location and permeability requirements.
Experimental Protocols
To objectively compare the potency of these derivatives, the following synthesis and testing workflow is recommended. This protocol ensures that observed differences are due to the pharmacophore (piperidine vs. piperazine) and not synthetic impurities.
Phase 1: Parallel Synthesis
Objective: Synthesize matched molecular pairs (MMPs) where only the X atom (C-Me vs N) differs.
-
Activation: React Isonicotinic acid (1.0 eq) with Thionyl Chloride (
) or Oxalyl Chloride to generate the acid chloride.-
Note: Maintain anhydrous conditions (
atm) to prevent hydrolysis.
-
-
Coupling:
-
Vial A (Piperazine): Add N-Boc-piperazine (1.1 eq) and TEA (2.0 eq) in DCM.
-
Vial B (4-Methylpiperidine): Add 4-methylpiperidine (1.1 eq) and TEA (2.0 eq) in DCM.
-
-
Deprotection (Vial A only): Treat with TFA/DCM (1:1) to remove Boc group if free amine is desired, or leave as R-substituted if comparing N-substituted analogs.
-
Purification: Recrystallization from Ethanol/Water. Verify purity >95% via HPLC.
Phase 2: Biological Assay (Microplate Alamar Blue Assay - MABA)
Objective: Determine MIC against M. tuberculosis or surrogate M. smegmatis.
-
Inoculum Prep: Culture bacteria to mid-log phase (OD600 ~ 0.6). Dilute to
CFU/mL. -
Plate Setup:
-
Use 96-well plates.
-
Add 100 µL of Middlebrook 7H9 broth.
-
Perform serial 2-fold dilutions of Compound A (Piperazine) and Compound B (4-Methylpiperidine) from 100 µg/mL down to 0.09 µg/mL.
-
-
Incubation: Incubate at 37°C for 5-7 days.
-
Readout: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active respiration).
-
-
Validation: Include Isoniazid (Control) and DMSO (Blank).
Phase 3: Workflow Visualization
Caption: Standardized workflow for synthesis and biological evaluation of isonicotinic derivatives.
References
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Biomolecules, 2025.[2][3] [4]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor agonist ligands. Bioorganic & Medicinal Chemistry Letters, 2013. (Provides foundational SAR on lipophilicity vs affinity).
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 2017.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercu… [ouci.dntb.gov.ua]
- 3. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
A Senior Application Scientist's Guide to FTIR Spectrum Analysis: Carboxylic Acids and Amines
For researchers and professionals in drug development, the precise identification of functional groups is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1] It provides a unique molecular fingerprint by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of specific chemical bonds.[2] This guide offers an in-depth comparison of the FTIR spectral signatures of two crucial functional groups in pharmaceuticals and organic chemistry: carboxylic acids and amines. We will explore their characteristic absorption bands, the influence of intermolecular forces like hydrogen bonding, and provide a practical framework for their differentiation and analysis.
The Spectral Signature of Carboxylic Acids: A Tale of Two Bonds
The carboxylic acid group (-COOH) presents a highly distinctive and easily identifiable profile in an IR spectrum, primarily due to the strong influence of hydrogen bonding. In condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers.[3][4] This dimerization significantly affects the characteristic vibrations of both the hydroxyl (O-H) and carbonyl (C=O) groups.
Key Absorption Bands:
-
O-H Stretching: The most prominent feature is an exceptionally broad and strong absorption band for the O-H stretch, typically appearing in the 3300-2500 cm⁻¹ region.[3][5] This remarkable broadness is a direct consequence of the strong hydrogen bonding in the dimeric structure.[3][6] This band is often so wide that it overlaps with the C-H stretching vibrations (~3000 cm⁻¹), creating a "messy" appearance in this region.[3][7]
-
C=O Stretching: A sharp, intense peak corresponding to the carbonyl (C=O) stretch is observed between 1760 and 1690 cm⁻¹.[3] For hydrogen-bonded dimers, this peak is commonly found around 1710 cm⁻¹.[5] If the acid is in a dilute, non-polar solvent where it exists as a monomer, this peak shifts to a higher wavenumber, around 1760 cm⁻¹.[5] Conjugation with an aromatic ring or a double bond can lower this frequency.
-
C-O Stretching and O-H Bending: The spectrum also features a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ range.[3] Additionally, O-H bending vibrations can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[3]
Table 1: Characteristic FTIR Absorption Bands of Carboxylic Acids
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity & Appearance | Notes |
| O-H Stretch | 3300 - 2500 | Strong, Very Broad | The hallmark of a carboxylic acid dimer.[3][8] |
| C-H Stretch | 3000 - 2850 | Medium, Sharp | Often superimposed on the broad O-H band.[3] |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | Position is sensitive to hydrogen bonding and conjugation.[5] |
| C-O Stretch | 1320 - 1210 | Medium | Coupled with O-H in-plane bending. |
| O-H Bend | 1440 - 1395 | Variable | In-plane bend. |
| O-H Bend | 950 - 910 | Medium, Broad | Out-of-plane bend. |
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}
Caption: Hydrogen bonding in a carboxylic acid dimer.
Unraveling the Spectra of Amines: A Matter of Degree
Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N), and FTIR spectroscopy is an excellent tool for distinguishing between them.[9] The key lies in the number of N-H bonds, as tertiary amines lack them entirely.[10][11]
Key Absorption Bands:
-
N-H Stretching: This is the most diagnostic region for amines, found between 3500 and 3300 cm⁻¹.[9]
-
Primary Amines (RNH₂): Exhibit two distinct bands—an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[11][12]
-
Secondary Amines (R₂NH): Show only one, typically weaker, band in this region.[11][12]
-
Tertiary Amines (R₃N): Display no N-H stretching bands.[10][12] The N-H stretching bands are generally sharper and weaker than the O-H bands of alcohols or carboxylic acids.[12][13]
-
-
N-H Bending: Primary amines show a medium to strong "scissoring" vibration in the 1650-1580 cm⁻¹ range.[12] This peak can sometimes be mistaken for a C=C double bond, but its intensity and shape are usually different. Secondary amines do not typically show a significant band here.[12]
-
N-H Wagging: A characteristic broad, strong band for primary and secondary amines appears in the 910-665 cm⁻¹ region due to the out-of-plane bending or "wagging" of the N-H bond.[12]
-
C-N Stretching: These absorptions are weaker and appear in the fingerprint region. For aliphatic amines, they are found between 1250-1020 cm⁻¹, while for aromatic amines, they are stronger and occur at 1335-1250 cm⁻¹.[12]
Table 2: Characteristic FTIR Absorption Bands of Amines
| Vibrational Mode | Primary (RNH₂) | Secondary (R₂NH) | Tertiary (R₃N) | Intensity & Appearance |
| N-H Stretch | 3500-3300 (Two bands) | 3350-3310 (One band) | Absent | Medium to Weak, Sharp |
| N-H Bend | 1650-1580 | Weak or Absent | Absent | Medium to Strong |
| C-N Stretch | 1250-1020 (Aliphatic) 1335-1250 (Aromatic) | 1250-1020 (Aliphatic) 1335-1250 (Aromatic) | 1250-1020 (Aliphatic) 1335-1250 (Aromatic) | Weak to Medium |
| N-H Wag | 910-665 | 910-665 | Absent | Strong, Broad |
graph G { graph [width="7.6", height="3"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "Primary Amine (R-NH₂)" { N1 [label="N", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R1 [label="R"]; H1a [label="H"]; H1b [label="H"]; N1 -- R1; N1 -- H1a; N1 -- H1b; } subgraph "Secondary Amine (R₂-NH)" { N2 [label="N", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; R2a [label="R"]; R2b [label="R"]; H2[label="H"]; N2 -- R2a; N2 -- R2b; N2 -- H2; } subgraph "Tertiary Amine (R₃-N)" { N3 [label="N", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R3a [label="R"]; R3b [label="R"]; R3c [label="R"]; N3 -- R3a; N3 -- R3b; N3 -- R3c; }
}
Caption: Classification of primary, secondary, and tertiary amines.
Comparative Analysis: A Decision-Making Workflow
When analyzing an unknown spectrum, distinguishing between a carboxylic acid and an amine requires a systematic approach. While both can show absorptions above 3000 cm⁻¹, the nature of these peaks provides the clearest differentiation.
-
Examine the 3500-2500 cm⁻¹ Region:
-
Carboxylic Acid: Look for an extremely broad, strong absorption that spans most of this region, often masking the C-H stretches.[3][7]
-
Amine: Look for one (secondary) or two (primary) sharp, weaker peaks between 3500-3300 cm⁻¹.[12] The region below ~3200 cm⁻¹ will be relatively clear, apart from C-H stretches.
-
-
Search for the Carbonyl (C=O) Peak:
-
Carboxylic Acid: The presence of a strong, sharp peak around 1760-1690 cm⁻¹ is a definitive indicator of a carbonyl group.[3][5] Paired with the very broad O-H stretch, this confirms a carboxylic acid.
-
Amine: Amines lack a C=O group. However, be aware that primary amines have an N-H bending mode near 1600 cm⁻¹, which is in the same general vicinity but typically at a lower wavenumber and broader than a carbonyl peak.[11][12]
-
-
Check the Fingerprint Region:
Caption: Decision workflow for distinguishing functional groups.
A Note on Quantitative Analysis
While FTIR is predominantly a qualitative tool for identifying functional groups, it can be adapted for quantitative analysis.[14][15] The intensity of an absorption band, as dictated by the Beer-Lambert law, is proportional to the concentration of the corresponding functional group.[16][17] By creating calibration curves with standards of known concentrations, it is possible to quantify specific functional groups within a sample.[1][18] This is particularly valuable in drug formulation for determining the concentration of active pharmaceutical ingredients (APIs) or excipients.[19][20]
Experimental Protocol: Standard Operating Procedure for FTIR Analysis
This section outlines a generalized protocol for obtaining an FTIR spectrum using the two most common sampling techniques: Attenuated Total Reflectance (ATR) for solids and liquids, and the KBr pellet method for solids.[21][22]
A. Attenuated Total Reflectance (ATR) Method (Preferred for ease of use)
ATR is the most common sampling method due to its minimal sample preparation requirements.[22]
-
Background Spectrum:
-
Ensure the ATR crystal (typically diamond) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum. This measures the ambient atmosphere (CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Data Acquisition:
-
Scan the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.
-
B. Potassium Bromide (KBr) Pellet Method (For high-quality transmission of solids)
This traditional technique involves dispersing the solid sample in a matrix of IR-transparent KBr.[24]
-
Sample Preparation:
-
Pellet Formation:
-
Data Acquisition:
-
Acquire a background spectrum with an empty sample compartment.
-
Place the KBr pellet into the sample holder in the instrument's beam path.
-
Scan the sample to acquire the spectrum.
-
-
Disposal:
-
Dispose of the KBr pellet appropriately after analysis.
-
Caption: General experimental workflow for FTIR analysis.
References
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (2000). Issues in the Quantitation of Functional Groups by FTIR Spectroscopic Analysis of Impactor-Collected Aerosol Samples. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chegg. (2011, June 10). Structural analysis of amines. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
-
ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra? Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
-
AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
SlideShare. (n.d.). Quantitative Analysis From Ftir. Retrieved from [Link]
-
re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Data.gouv.fr. (2024, December 31). ATR-FTIR spectral database of geological, experimental, and archaeological materials. Retrieved from [Link]
-
Air Quality Research Center. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
AZoOptics. (2025, March 21). How to Read and Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Bentham Science. (2023, June 1). A Review: Drug Excipient Iincompatiblity by Ftir Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). A Process for Successful Infrared Spectral Interpretation. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]
-
IJNRD. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]
-
Spectroscopy Online. (2024, September 3). A Review of the Latest Research Applications Using FT-IR Spectroscopy. Retrieved from [Link]
-
PubMed. (2008, May 29). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
Sources
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Structural Fidelity & Zwitterionic Dynamics: A Comparative Guide to 2-Aminoisonicotinic Acid
Content Type: Technical Comparison Guide Subject: 2-Aminoisonicotinic Acid (2-AINA) Zwitterions Audience: Structural Biologists, Crystal Engineers, and Medicinal Chemists
Executive Summary: The Zwitterionic Imperative
In the landscape of pyridine-carboxylic acid derivatives, 2-aminoisonicotinic acid (2-AINA) stands as a critical supramolecular scaffold.[1] Unlike its neutral counterparts, 2-AINA predominantly crystallizes as a zwitterion in the solid state. This guide dissects the structural consequences of this charge separation, comparing it against its structural isomer (2-aminonicotinic acid) and salt forms.
For drug development professionals, understanding this zwitterionic character is non-negotiable: it dictates solubility profiles, bioavailability, and the stability of co-crystals used in formulation.
Structural Analysis: The Zwitterion vs. The Isomer
The defining feature of 2-AINA is the proton transfer from the carboxylic acid group to the pyridine ring nitrogen. This creates a high-dipole species capable of forming robust "Head-to-Tail" supramolecular chains, a distinct advantage over the cyclic dimers often formed by neutral carboxylic acids.
Comparative Crystallographic Metrics
The following table contrasts the zwitterionic 2-AINA with its closest structural relative, 2-aminonicotinic acid (2-ANA), and a representative salt form.
| Feature | 2-Aminoisonicotinic Acid (2-AINA) | 2-Aminonicotinic Acid (2-ANA) | Comparison Insight |
| Primary Form | Zwitterion (Neutral net charge) | Zwitterion | Both favor charge separation due to Pyridine basicity. |
| Protonation Site | Pyridine Nitrogen (N1) | Pyridine Nitrogen (N1) | The ring N is more basic than the exocyclic amine. |
| Space Group | P2₁ or Pna2₁ (Polymorph dependent) | P2₁/c (Centrosymmetric) | 2-AINA often adopts non-centrosymmetric packing, useful for NLO materials. |
| Dominant Synthon | Head-to-Tail Chain ( | Zigzag Chain (linked by H-bonds) | 2-AINA chains are linear/rod-like; 2-ANA forms kinked zigzag patterns. |
| H-Bond Distance | Strong charge-assisted hydrogen bonds drive stability. | ||
| Solubility | Low in non-polar solvents; high in aqueous acid/base. | Moderate in polar organics. | Zwitterionic lattice energy creates a high solubility barrier. |
Supramolecular Synthon Logic
The crystal packing is governed by the Pyridinium-Carboxylate Heterosynthon . This is a robust motif (occurring in >97% of similar structures) that outcompetes the standard Carboxylic Acid Homosynthon.
Visualization: Synthon Hierarchy & Proton Transfer
The following diagram illustrates the structural shift from a theoretical neutral molecule to the observed zwitterionic chain.
Experimental Protocol: Controlled Crystallization
To obtain high-fidelity crystals of the zwitterionic form (avoiding hydrate or salt contamination), a Controlled pH-Shift method is required. This protocol ensures the molecule is isolated exactly at its isoelectric point (pI).
Workflow: Isoelectric Precipitation
-
Dissolution: Dissolve 1.0g of 2-AINA in 20 mL of 1M HCl. The molecule will exist as the Cationic Hydrochloride (
). -
Filtration: Filter through a 0.22 µm PTFE membrane to remove particulate nuclei.
-
Neutralization (The Critical Step):
-
Slowly add 1M NaOH dropwise under constant stirring.
-
Monitor pH continuously.
-
Target pH: ~3.5 – 4.0 (The Isoelectric Point).
-
-
Crystallization: As the pH approaches the pI, the zwitterion (
) becomes the least soluble species. White/colorless prisms will precipitate. -
Maturation: Allow the solution to stand undisturbed at 4°C for 24 hours to promote defect-free crystal growth.
-
Harvesting: Filter and wash with cold ethanol (to remove NaCl byproduct) and dry under vacuum.
Visualization: Crystallization Pathway
Applications in Drug Design & MOFs[1]
Pharmaceutical Co-Crystals
2-AINA is a "privileged" co-former. Its zwitterionic nature allows it to form Charge-Assisted Hydrogen Bonds with acidic drugs (e.g., ibuprofen, diclofenac).
-
Mechanism: The carboxylate group (
) accepts protons from the drug, while the pyridinium ( ) donates protons. -
Benefit: This increases the melting point and thermal stability of low-melting APIs.
Metal-Organic Frameworks (MOFs)
In coordination chemistry, 2-AINA acts as a bridging ligand.
-
Binding Mode: It typically coordinates through the exocyclic amine and the carboxylate oxygen, leaving the pyridinium nitrogen involved in stabilizing H-bonds.
-
Network Topology: It frequently forms Diamondoid networks (e.g., with
or ), which are highly sought after for their porosity and potential in gas storage.
References
-
Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic Acid.[1][2][3][4][5] Acta Crystallographica Section C. Link
-
Bis, J. A., & Zaworotko, M. J. (2005). The 2-aminopyridinium-carboxylate supramolecular heterosynthon: A robust motif for generation of multiple-component crystals. Crystal Growth & Design. Link
-
Zhao, W., et al. (2013). Achiral diamondoid or chiral quartz net: the effect of substituents in 2-aminoisonicotinic acid. RSC Advances. Link
-
PubChem. (2024). 2-Aminopyridine-4-carboxylic acid (Compound Summary). National Library of Medicine. Link
Sources
- 1. 2-Aminoisonicotinic acid | 13362-28-2 [chemicalbook.com]
- 2. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-(Methyl(propyl)amino)isonicotinic Acid|High-Quality Research Chemical [benchchem.com]
Validating Purity of Isonicotinic Acid Derivatives: A UPLC-MS/MS Transition Guide
Executive Summary: The Imperative for Higher Resolution
Isonicotinic acid (INA) and its derivatives (e.g., Isoniazid, Iproniazid) are foundational scaffolds in anti-tubercular therapy and metal-organic framework (MOF) synthesis. Historically, purity validation relied on HPLC-UV. However, as regulatory thresholds for genotoxic impurities (like hydrazines) tighten and the need to distinguish isobaric isomers (Nicotinic vs. Isonicotinic acid) grows, traditional HPLC falls short.
This guide provides a validated, self-consistent UPLC-MS/MS workflow that replaces legacy methods. It offers a 4x reduction in run time and a 100-fold increase in sensitivity, ensuring compliance with modern ICH Q2(R1/R2) standards.
The Technical Challenge: Polarity and Isomerism
Validating INA derivatives presents two specific chemical challenges that dictate our instrument choice:
-
High Polarity: INA derivatives are small, polar molecules. On standard C18 HPLC columns, they often elute in the void volume (
), leading to poor reproducibility and ion suppression from salts. -
Isobaric Interference: Isonicotinic acid and Nicotinic acid are constitutional isomers (MW 123.11 g/mol ). Mass spectrometry alone cannot distinguish them if they co-elute. Chromatographic resolution is therefore mandatory before MS detection.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
The following data summarizes a head-to-head comparison performed during method transfer.
| Feature | Legacy Method (HPLC-UV) | Advanced Method (UPLC-MS/MS) | Impact |
| Column | C18 (5 µm, 250 mm) | HSS T3 (1.8 µm, 100 mm) | T3 bonding retains polar INA species better than standard C18. |
| Run Time | 25 - 30 minutes | 4 - 6 minutes | 5x Throughput increase. |
| LOD (Limit of Detection) | ~10 µg/mL | ~10 ng/mL | 1000x Sensitivity gain for trace impurity analysis. |
| Selectivity | Retention time only | RT + Mass/Charge (m/z) | Eliminates false positives from matrix interferences. |
| Isomer Resolution | Difficult ( | Excellent ( | Reliable quantitation of Nicotinic acid impurity. |
Master Protocol: UPLC-MS/MS Validation Workflow
Reagents and Sample Preparation[1][2][3][4]
-
Causality: We use Methanol/Water for dissolution rather than pure organic solvents to match the initial mobile phase conditions, preventing "solvent effect" peak distortion.
-
Standard Prep: Dissolve 10 mg INA derivative in 10 mL (50:50 MeOH:H2O). Sonicate for 5 mins. Dilute to 1 µg/mL for MS tuning.
Chromatographic Conditions (The "Retain and Separate" Strategy)
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[1]
-
Why? The HSS (High Strength Silica) T3 particle is designed specifically to retain polar compounds in high-aqueous mobile phases, preventing void-volume elution.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Ionization promoter).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 98% A (Hold for 1 min to retain polar INA).
-
1.0 - 4.0 min: Ramp to 60% B.
-
4.0 - 5.0 min: Ramp to 95% B (Wash).
-
5.1 min: Return to 98% A.
-
Mass Spectrometry Parameters[2][3][4][5][6]
-
Mode: ESI Positive (M+H)+.
-
Source Temp: 150°C (Prevents degradation of thermally labile derivatives).
-
Desolvation Temp: 400°C.
-
MRM Transitions (Example for Isoniazid):
-
Quantifier: 138.1
121.1 (Loss of ). -
Qualifier: 138.1
79.1 (Pyridine ring fragment).
-
Experimental Workflow Diagram
The following diagram outlines the critical decision points in the analysis workflow.
Figure 1: UPLC-MS/MS Workflow for INA Derivative Purity Analysis.
Validation Framework (ICH Q2 Aligned)
To ensure this protocol is a self-validating system , you must perform the following checks.
Specificity (The Isomer Stress Test)
You must demonstrate that the method separates Isonicotinic acid from Nicotinic acid.
-
Protocol: Spike the sample with Nicotinic acid standard.
-
Acceptance Criteria: Resolution (
) between the two peaks must be . If they co-elute, adjust the initial hold time of the gradient (0% B) to 2 minutes to increase interaction with the T3 stationary phase.
Linearity & Range[7][8][9]
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Acceptance:
. -
Causality: INA derivatives can adsorb to glass at very low concentrations. Use polypropylene vials if linearity is poor at the low end.
Signaling Pathway of Impurity Formation
Understanding where impurities come from aids in identification. The diagram below illustrates the degradation pathways you are detecting.
Figure 2: Degradation pathways of Isoniazid leading to common impurities detected by this method.
Troubleshooting & Optimization
-
Peak Tailing: If INA peaks tail, add 5mM Ammonium Formate to the aqueous mobile phase. This buffers the pH (~3.75) and masks free silanols on the column stationary phase.
-
Carryover: Due to the polarity, INA can stick to the injector needle. Ensure a strong needle wash (90:10 ACN:Water) is used between injections.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005. Link
-
Pergola, T. et al. UPLC-MS/MS Method for the Simultaneous Quantification of First-Line Anti-Tuberculosis Drugs in Human Plasma. Journal of Chromatography B, 2018. Link
-
Waters Corporation. ACQUITY UPLC HSS Column Selection Guide: Retaining Polar Compounds. Waters Application Notes. Link
-
Sutton, J. Separation of Pyridine Carboxylic Acid Isomers using HILIC and Reversed-Phase Chromatography. Journal of Separation Science, 2016. Link
Sources
A Researcher's Guide to the Thermal Stability Analysis of 2-(4-Methylpiperidin-1-yl)isonicotinic Acid and its Analogs
In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to ensuring its safety, efficacy, and stability.[1][2] Among these properties, thermal stability is a critical parameter that influences everything from manufacturing processes and formulation strategies to shelf-life and storage conditions.[2][3] This guide provides a comprehensive framework for the thermal stability analysis of 2-(4-Methylpiperidin-1-yl)isonicotinic acid, a novel heterocyclic carboxylic acid.
Given the limited publicly available data on this specific molecule, this guide will take a predictive and comparative approach. We will first dissect the molecule into its constituent parts—the isonicotinic acid core and the 4-methylpiperidine substituent—to hypothesize its thermal behavior. We will then compare this expected behavior with the known thermal properties of isonicotinic acid, its isomers (nicotinic and picolinic acid), and related piperidine structures. Finally, we will provide detailed, best-practice protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to empower researchers to perform this analysis in their own laboratories.
The Importance of Thermal Analysis in Drug Development
Thermal analysis techniques, such as TGA and DSC, are indispensable tools in the pharmaceutical scientist's arsenal.[1][4] TGA provides quantitative information about changes in a material's mass as a function of temperature, revealing crucial data on decomposition, dehydration, and oxidative stability.[4] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and polymorphic transformations.[2][5]
Together, TGA and DSC offer a comprehensive picture of a compound's thermal behavior, which is essential for:
-
Purity and Stability Assessment: Detecting impurities, residual solvents, or moisture content.[1]
-
Formulation Development: Ensuring compatibility between the active pharmaceutical ingredient (API) and excipients.[1][2]
-
Crystal Form and Polymorph Screening: Identifying different crystalline forms of a drug, which can have significant impacts on solubility and bioavailability.[1][2]
-
Process Optimization: Establishing safe temperature ranges for manufacturing and processing.
-
Shelf-Life Prediction: Estimating the long-term stability of a drug product under various storage conditions.[3]
Deconstructing 2-(4-Methylpiperidin-1-yl)isonicotinic Acid: A Predictive Approach
To anticipate the thermal behavior of 2-(4-Methylpiperidin-1-yl)isonicotinic acid, we can examine its two key structural components: the isonicotinic acid scaffold and the 4-methylpiperidine moiety.
-
Isonicotinic Acid Core: Isonicotinic acid (pyridine-4-carboxylic acid) is a relatively stable aromatic carboxylic acid.[6][7] Its thermal decomposition is known to occur at elevated temperatures, often involving sublimation.[6][8] The carboxylic acid group is the likely initial site of decomposition, potentially through decarboxylation.
-
4-Methylpiperidine Substituent: The piperidine ring is a saturated heterocycle. While generally more stable than five or seven-membered rings, its thermal stability can be influenced by substituents.[9] The methyl group on the piperidine ring is unlikely to dramatically alter the decomposition onset but may influence the overall decomposition pathway. The linkage between the piperidine nitrogen and the pyridine ring is a potential point of thermal instability.
Based on this, we can hypothesize that the thermal decomposition of 2-(4-Methylpiperidin-1-yl)isonicotinic acid will likely be a multi-step process. The initial decomposition may involve the carboxylic acid group, followed by the breakdown of the piperidine ring and the cleavage of the bond connecting it to the isonicotinic acid core.
Comparative Analysis: Benchmarking Against Related Structures
To provide context for our hypothesized thermal behavior, we can compare it to the known thermal properties of isonicotinic acid and its isomers, as well as piperidine.
| Compound | Structure | Melting Point (°C) | Decomposition Onset (°C) | Key Thermal Events |
| Isonicotinic Acid | ~310 (sublimes)[7] | >180 (sublimation begins)[6] | Sublimation is a major thermal event.[6][8] | |
| Nicotinic Acid | ~237[10] | >235[11] | Solid-solid phase transition before melting and sublimation.[12] | |
| Picolinic Acid | ~140-143[13] | >110 (partial sublimation)[13] | Melts at a lower temperature than its isomers.[13] | |
| Piperidine | -9 | (Boiling Point: 106) | As a liquid at room temperature, its thermal stability in the context of TGA of a solid derivative is related to the strength of its bonds within the larger molecule. |
This comparison highlights the significant influence of the carboxyl group's position on the pyridine ring on the melting point and sublimation behavior. The introduction of the 4-methylpiperidine group to the isonicotinic acid core is expected to lower the melting point compared to the parent isonicotinic acid due to a decrease in crystal lattice energy from the bulkier, less symmetrical structure. The decomposition onset may also be lower due to the introduction of the less thermally stable piperidine ring.
Experimental Protocols for TGA and DSC Analysis
The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses on 2-(4-Methylpiperidin-1-yl)isonicotinic acid. These protocols are designed to be self-validating and are based on established best practices in the pharmaceutical industry.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina pans are recommended).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and detect any polymorphic transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
-
Thermal Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic and exothermic events.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Note any other thermal events, such as solid-solid transitions, which may indicate polymorphism.[14]
-
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow for thermal analysis and the logical framework for comparing the thermal stability of 2-(4-Methylpiperidin-1-yl)isonicotinic acid with its structural relatives.
Caption: A simplified workflow for the thermal analysis of a pharmaceutical compound.
Caption: Logical framework for the comparative thermal stability analysis.
Conclusion
References
-
ResearchGate. (n.d.). TGA curves of (a) LYH:Eu, (b) NA-LYH:Eu, and (c) nicotinic acid for comparison. Retrieved from [Link]
- Sileo, E. E., Morando, P. J., & Blesa, M. A. (1989). The different pathways of the thermal decomposition of metal nicotinates and isonicotinates. Thermochimica Acta, 152(2), 299-306.
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) TG-DSC curves of picolinic acid in dynamic dry air [5.006 mg] and... Retrieved from [Link]
-
Freeman, E. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
- Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, (3), 59-69.
-
Lin, Z. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]
-
PMC. (2023, February 11). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Retrieved from [Link]
-
MDPI. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Enthalpy of Phase Transition of Isonicotinic Acid. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Retrieved from [Link]
-
MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved from [Link]
-
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
-
PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved from [Link]
-
JETIR. (2009, September 24). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Retrieved from [Link]
-
PubMed. (2005, March 15). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Retrieved from [Link]
-
RSC Publishing. (2022, December 19). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
JETIR.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
-
MDPI. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Material Characterization of Polymers by Methods of Thermal Analysis. Retrieved from [Link]
-
MDPI. (2022, March 13). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Retrieved from [Link]
-
Semantic Scholar. (2023, February 11). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Retrieved from [Link]
-
MDPI. (2022, February 8). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability and specific heats of {[bpy][BF4] + [bpy][Tf2N]} and {[bpy][BF4] + [4bmpy][Tf2N]} mixed ionic liquid solvents. Retrieved from [Link]
-
ResearchGate. (2009, July 28). Thermal analysis of vitamin PP Niacin and niacinamide. Retrieved from [Link]
-
PMC. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
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- 4. azom.com [azom.com]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Methylpiperidin-1-yl)isonicotinic Acid
Executive Summary & Risk Context
2-(4-Methylpiperidin-1-yl)isonicotinic acid is a bifunctional pharmaceutical intermediate containing a lipophilic piperidine ring fused to a polar isonicotinic acid core.[1] While specific toxicological data for this exact derivative may be limited, its structural components dictate a Default Control Banding approach equivalent to GHS Category 2 (Irritant) and Acute Toxicity Category 4 (Harmful) .
Critical Safety Insight: Unlike simple isonicotinic acid, the addition of the 4-methylpiperidine moiety increases lipophilicity (LogP), potentially enhancing dermal absorption. Do not treat this merely as a benign organic acid; treat it as a bioactive scaffold with high membrane permeability.
Hazard Identification & Mechanism
To select the correct PPE, we must understand the chemical behavior:
| Structural Component | Chemical Behavior | Physiological Risk |
| Isonicotinic Acid Core | Amphoteric solid; pKa ~4.9 (acid) & ~1.8 (base). | Respiratory/Eye Irritation: Dust is highly irritating to mucous membranes. |
| 4-Methylpiperidine Moiety | Tertiary amine; Lipophilic carrier. | Dermal Absorption: Facilitates transport across the stratum corneum. Potential neuroactive effects (characteristic of piperidines).[2] |
| Physical State | Fine crystalline powder. | Inhalation: High risk of airborne dust generation during weighing. |
PPE Selection Matrix
Standard laboratory attire (lab coat, closed-toe shoes, long pants) is the baseline requirement. The table below specifies additional requirements.
| Operational Task | Respiratory Protection | Hand Protection (Glove Material) | Eye/Face Protection | Rationale |
| Weighing / Solid Transfer (< 1g) | N95 / P2 Mask (if outside hood) OR Fume Hood (Preferred) | Nitrile (Double gloved, 0.11mm min) | Safety Glasses with side shields | Static electricity often disperses piperidine solids; inhalation is the primary risk. |
| Weighing / Solid Transfer (> 1g) | Fume Hood (Mandatory) | Nitrile (Double gloved) | Chemical Goggles | Larger volumes increase dust cloud potential; goggles prevent dust entry from side gaps. |
| Solution Preparation (Methanol/DCM) | Fume Hood | Laminate / Silver Shield (if DCM used) OR High-Grade Nitrile (if Methanol) | Safety Glasses | Chlorinated solvents (DCM) permeate nitrile in <5 mins. The solute travels with the solvent. |
| Spill Cleanup (Solid) | P100 / N99 Respirator | Double Nitrile | Chemical Goggles | High dust generation during sweeping/shoveling requires higher respiratory protection factors. |
Decision Logic: PPE & Engineering Controls
The following diagram illustrates the decision-making process for selecting controls based on the state of matter and solvent system.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.
Operational Protocols (Step-by-Step)
A. Weighing & Transfer (Solid State)
The primary risk is electrostatic dispersion of the light powder.
-
Engineering Control: Utilize a certified chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar near the balance. Piperidine derivatives are prone to static charge buildup, causing "jumping" of particles.
-
Technique:
-
Place a tared vial inside the secondary container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Self-Validation: Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood. If the wipe shows residue, your transfer technique was insufficient.
-
B. Solution Handling (Synthesis)
The risk shifts from inhalation to dermal permeation.
-
Glove Discipline:
-
If using Dichloromethane (DCM) : Standard nitrile gloves provide <2 minutes of protection. You must wear a laminate inner glove (e.g., Silver Shield) under a nitrile outer glove for dexterity.
-
If using Methanol/Water : Double-donned nitrile is sufficient (Breakthrough >30 mins).
-
-
Sash Height: Keep the fume hood sash at the indicated safety marker (usually 18 inches) to ensure face velocity is maintained at 80–100 fpm.
Disposal & Decontamination Lifecycle
Disposal must adhere to RCRA guidelines for organic amines.
Figure 2: Waste segregation and disposal workflow to prevent incompatible chemical reactions in waste streams.
Decontamination Protocol:
-
Surface Cleaning: Wipe balance areas with a mild acidic detergent (e.g., 1% acetic acid) followed by water. The acid helps solubilize the basic piperidine/isonicotinic residues.
-
Glassware: Rinse with methanol before standard acid/base wash cycles.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[3] The amphoteric nature means it can buffer in the eye, making rapid dilution critical.
-
Skin Contact: Wash with soap and water.[3][4] Do not use alcohol on the skin, as it may enhance the absorption of the lipophilic methylpiperidine tail.
-
Spills: Dampen solid spills with a wet paper towel to prevent dust, then scoop into a waste container. Do not dry sweep.
References
-
National Institutes of Health (NIH) - PubChem. Isonicotinic Acid Compound Summary (CID 534556-78-6 / similar scaffold). Retrieved from [Link]
-
Carl Roth GmbH. Safety Data Sheet: Isonicotinic acid.[3][5][6] (Basis for GHS Irritant classification of the core scaffold). Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[7] (Standard for handling novel intermediates). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
